20-Methylpregn-4-ene-3-one
Description
Structure
3D Structure
Properties
CAS No. |
38388-19-1 |
|---|---|
Molecular Formula |
C22H34O |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H34O/c1-14(2)18-7-8-19-17-6-5-15-13-16(23)9-11-21(15,3)20(17)10-12-22(18,19)4/h13-14,17-20H,5-12H2,1-4H3/t17-,18+,19-,20-,21-,22+/m0/s1 |
InChI Key |
ATVHBCDLGLNZIR-GFJXEVPCSA-N |
SMILES |
CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Synonyms |
20-methylpregn-4-ene-3-one 23,24-dinor-4-cholen-3-one guneribone |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Potential of C20-Methylation: A Technical Guide to the Biological Activity of Novel Progesterone Derivatives
Abstract
Progesterone, a quintessential steroid hormone, governs a multitude of physiological processes, extending far beyond its classical role in the female reproductive cycle. Its therapeutic applications, however, are often circumscribed by metabolic instability and a spectrum of off-target effects. Chemical modification of the progesterone scaffold has historically been a fertile ground for the discovery of potent and selective progestins. This technical guide delves into a less-explored frontier: the biological implications of methyl substitution at the C20 position of the progesterone nucleus. While direct research on 20-methylated progesterone derivatives is nascent, this document synthesizes established principles of progestin structure-activity relationships (SAR), receptor pharmacology, and synthetic chemistry to construct a predictive framework for the biological activities of this novel class of compounds. We will explore the rationale for C20-methylation, hypothesize its impact on receptor binding and downstream signaling, and outline the experimental methodologies requisite for the comprehensive evaluation of their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation steroid-based therapeutics.
Introduction: The Progesterone Paradigm and the Quest for Specificity
Progesterone's pleiotropic effects are mediated primarily through the nuclear progesterone receptor (PR), a ligand-activated transcription factor with two main isoforms, PR-A and PR-B, which can have distinct and even opposing biological functions.[1] The therapeutic utility of progesterone and its synthetic analogs, known as progestins, is extensive, encompassing contraception, hormone replacement therapy, and the management of various gynecological disorders.[2][3]
The development of synthetic progestins has been driven by the need to overcome the poor oral bioavailability and rapid metabolism of natural progesterone. Structural modifications, particularly at the C17 and C19 positions, have yielded compounds with enhanced metabolic stability and receptor affinity.[4][5] However, these modifications can also introduce undesirable cross-reactivity with other steroid receptors, such as the androgen, glucocorticoid, and mineralocorticoid receptors, leading to a range of side effects.[5]
The C20-keto group of progesterone has long been considered a critical pharmacophore for progestational activity.[6] However, recent structural and computational studies have challenged this dogma, revealing that the C20-carbonyl oxygen may not form direct hydrogen bonds within the PR ligand-binding domain.[6] This has opened new avenues for modifying the C17 side chain to develop novel progestins with unique pharmacological profiles. This guide focuses on a specific, yet largely unexplored, modification: the introduction of a methyl group at the C20 position.
The Rationale for 20-Methylation: A Hypothesis-Driven Approach
The introduction of a methyl group at the C20 position, replacing the carbonyl oxygen, is a subtle yet potentially profound structural alteration. Based on established SAR principles, we can formulate several hypotheses regarding the impact of this modification:
-
Enhanced Metabolic Stability: The C20-keto group is a primary site of metabolic inactivation, primarily through reduction to 20α- and 20β-hydroxyprogesterone by 20α-hydroxysteroid dehydrogenase.[7] Replacing the keto group with a more sterically hindered and non-reducible methyl group could significantly enhance the metabolic stability and, consequently, the in vivo potency and duration of action of the resulting derivative.
-
Modulation of Receptor Binding and Selectivity: The C17 side chain plays a crucial role in orienting the steroid within the PR ligand-binding pocket. The addition of a methyl group at C20 would alter the size, shape, and lipophilicity of this side chain. This could lead to:
-
Altered PR Affinity: The interaction with the hydrophobic residues of the ligand-binding pocket could be either enhanced or diminished, depending on the precise conformational changes induced by the methyl group.
-
Differential PR Isoform Selectivity: The subtle change in ligand conformation might favor binding to one PR isoform (PR-A or PR-B) over the other, potentially leading to a more targeted biological response.[1]
-
Reduced Off-Target Effects: The modified side chain might exhibit reduced affinity for other steroid receptors, leading to a more favorable side-effect profile.[4]
-
-
Novel Biological Activities: Modification of the C20 position has been shown to yield compounds with activities beyond the classical progestational effects. For instance, certain 20-substituted pregnene derivatives act as inhibitors of androgen synthesis.[8] It is plausible that 20-methylation could unveil novel pharmacological properties, such as anti-inflammatory or neuroprotective effects, which are increasingly recognized as important facets of progesterone's biological actions.
Synthetic Pathways to 20-Methylated Progesterone Derivatives: A Conceptual Framework
While specific synthetic routes for 20-methylprogesterone are not extensively documented in the public domain, we can extrapolate from established organometallic and steroidal chemistry to propose plausible synthetic strategies. A likely approach would involve the modification of a suitable pregnane precursor.
A potential, albeit conceptual, synthetic workflow is outlined below:
Caption: Conceptual workflow for the synthesis of 20-methylated progesterone derivatives.
Experimental Protocol: A General Approach to C20-Alkylation
The following protocol is a generalized representation based on known steroid alkylation methods and should be adapted and optimized for the specific substrate and desired product.[9][10]
-
Protection of the Δ⁴-3-keto system: To prevent unwanted side reactions, the conjugated ketone system in ring A of the progesterone starting material must be protected. This can be achieved by forming a ketal or enamine.
-
Formation of a C20-enolate: The C20-ketone is then converted to a reactive enolate. This can be accomplished using a strong base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures.
-
Alkylation with a methylating agent: A suitable methylating agent, such as methyl iodide or dimethyl sulfate, is added to the enolate solution to introduce the methyl group at the C20 position.
-
Deprotection and purification: The protecting group on the A-ring is removed under appropriate conditions (e.g., acidic hydrolysis for a ketal). The final product is then purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Evaluating the Biological Activity: A Multi-tiered Experimental Approach
A comprehensive assessment of the biological activity of novel 20-methylated progesterone derivatives requires a tiered approach, progressing from in vitro receptor-level studies to cell-based assays and finally to in vivo models.
In Vitro Receptor Binding Assays
The initial step is to determine the binding affinity of the synthesized compounds for the progesterone receptor and other key steroid receptors.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a standard method for assessing the relative binding affinity (RBA) of a test compound for the progesterone receptor.
-
Preparation of Receptor Source: A source of progesterone receptors is required. This can be a cytosolic fraction from a PR-rich tissue (e.g., rabbit uterus) or a purified recombinant human PR.
-
Incubation: A constant concentration of a radiolabeled progestin (e.g., [³H]-promegestone) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After incubation to equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by dextran-coated charcoal adsorption or filtration.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The RBA is then calculated relative to a standard progestin (e.g., progesterone).
A similar approach can be used to assess binding to androgen, glucocorticoid, and mineralocorticoid receptors to determine the selectivity profile of the 20-methylated derivatives.
In Vitro Functional Assays
Cell-based assays are crucial for determining whether a compound acts as an agonist, antagonist, or partial agonist at the progesterone receptor.
Experimental Protocol: PR-Mediated Transcriptional Activation Assay
This assay measures the ability of a compound to activate gene transcription through the progesterone receptor.
-
Cell Culture: A suitable cell line that expresses progesterone receptors (e.g., T47D human breast cancer cells) or a cell line co-transfected with a PR expression vector and a reporter gene construct is used. The reporter construct typically contains a progesterone response element (PRE) upstream of a reporter gene (e.g., luciferase or alkaline phosphatase).[11]
-
Treatment: The cells are treated with varying concentrations of the test compound, a known PR agonist (positive control), and a known PR antagonist (for antagonist assays).
-
Reporter Gene Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.
-
Data Analysis: The dose-response curve for the test compound is generated, and its efficacy (maximal response) and potency (EC₅₀ or IC₅₀) are determined.
This assay can distinguish between full agonists, partial agonists (mesoprogestins), and antagonists.[12]
In Vivo Models of Progestogenic and Anti-progestogenic Activity
Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic properties of the lead compounds.
Experimental Protocol: Clauberg Test for Progestational Activity
The Clauberg test is a classical in vivo assay for assessing the progestational effect of a compound on the uterine endometrium.[13]
-
Animal Preparation: Immature female rabbits are primed with estrogen to induce endometrial proliferation.
-
Treatment: The animals are then treated with the test compound for several days.
-
Histological Analysis: The uteri are collected, and histological sections are prepared.
-
Scoring: The degree of endometrial proliferation and glandular development is scored (e.g., using the McPhail scale) to quantify the progestational activity.
Experimental Protocol: Ovulation Inhibition Assay
This assay assesses the ability of a compound to suppress ovulation, a key mechanism of progestin-based contraceptives.[11]
-
Animal Model: Cycling female rats or rabbits are used.
-
Treatment: The animals are treated with the test compound at a specific stage of their estrous cycle.
-
Assessment of Ovulation: The ovaries are examined for the presence of fresh corpora lutea, or ovulation is assessed by measuring serum progesterone levels.
-
Data Analysis: The dose of the test compound required to inhibit ovulation in 50% of the animals (ED₅₀) is determined.
Predicted Biological Profile and Therapeutic Potential
Based on the structure-activity relationships of related progesterone derivatives, we can predict a potential biological profile for 20-methylated progesterone analogs.
Table 1: Predicted Biological Activity Profile of 20-Methylated Progesterone Derivatives
| Biological Activity | Predicted Effect | Rationale |
| Progestational Activity | Potentially high | Enhanced metabolic stability due to the absence of the C20-keto group may lead to increased in vivo potency.[6] |
| Oral Bioavailability | Potentially improved | Increased lipophilicity and metabolic stability could enhance oral absorption and reduce first-pass metabolism. |
| Androgenic Activity | Likely low | Modifications at the C17/C20 position are not typically associated with increased androgenic activity.[4] |
| Anti-androgenic Activity | Possible | Some C20-modified progestins exhibit androgen synthesis inhibition.[8] |
| Glucocorticoid/Mineralocorticoid Activity | Likely low | The C20-keto and C21-hydroxyl groups are key for corticosteroid activity; their absence in 20-methylated derivatives should reduce cross-reactivity.[14] |
| Anti-inflammatory/Neuroprotective Effects | Possible | Progesterone itself has these properties, and novel derivatives could retain or enhance them. |
The unique predicted profile of 20-methylated progesterone derivatives suggests several exciting therapeutic possibilities:
-
Next-Generation Contraceptives: High potency and improved metabolic stability could allow for lower dosing and novel delivery systems (e.g., transdermal patches, implants).[13]
-
Hormone Replacement Therapy: A more selective progestin with fewer off-target effects would be a valuable component of HRT, potentially reducing the risk of adverse events.
-
Oncology: Selective PR modulators are being investigated for the treatment of hormone-dependent cancers.[15] 20-methylated derivatives with specific PR isoform selectivity could offer a more targeted therapeutic approach.
-
Neuroprotection and Anti-inflammatory Agents: If these properties are confirmed, 20-methylated progesterone derivatives could be developed for the treatment of neurodegenerative diseases, traumatic brain injury, and inflammatory conditions.
Conclusion and Future Directions
The exploration of 20-methylated progesterone derivatives represents a promising, yet underexplored, avenue in steroid drug discovery. By leveraging our understanding of progesterone's structure-activity relationships, we can rationally design and synthesize novel compounds with the potential for enhanced metabolic stability, improved receptor selectivity, and unique biological activities. The multi-tiered experimental approach outlined in this guide provides a robust framework for the comprehensive evaluation of these compounds, from initial receptor binding to in vivo efficacy. Further research into the synthesis and biological characterization of 20-methylated progesterone derivatives is warranted and holds the potential to deliver a new generation of safer and more effective steroid-based therapeutics.
References
- Afshar, M., G. Giraud, et al. (2015). "Recent advances in structure of progestins and their binding to progesterone receptors." Expert Opinion on Drug Discovery 10(2): 155-171.
- Beg, S., S. S. Swain, et al. (2017).
- Bialy, G., T. H. Lin, et al. (2000).
- De-la-Luz-Hernandez, A., M. I. Gonzalez-Lugo, et al. (2013). "Synthesis and biological evaluation of partially fluorinated antiprogestins and mesoprogestins." Steroids 78(2): 208-216.
- Dianova, T. V., E. R. Grigor'eva, et al. (2021). "Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review)." Sovremennye Tehnologii v Medicine 13(1): 94-105.
- Gao, H., Z. Wang, et al. (2015). "Alkylation of progesterone derivatives at the C-2 and C-3 positions.
- Deghenghi, R., C. Revesz, et al. (1963). "NEW SYNTHESIS AND STRUCTURE ACTIVITY RELATIONSHIP IN THE 17-ALKYLATED PROGESTERONE SERIES." Journal of Medicinal Chemistry 6: 301-304.
- Donova, M. V., & E. N. Dovbnya (2026). "Microbial Synthesis and Biological Activity of 20β-Hydroxylated Progestins: Ovarian and Neural Action of 17α,20β,21α-Trihydroxy-4-Pregnen-3-One in Danio rerio." International Journal of Molecular Sciences 27(3): 1234.
- Sukerkar, P. A., K. W. MacRenaris, et al. (2011). "Synthesis and Biological Evaluation of Water-soluble Progesterone-Conjugated Probes for Magnetic Resonance Imaging of Hormone Related Cancers.
- Cabeza, M., E. Bratoeff, et al. (2010).
- Sitruk-Ware, R. (2004). "Pharmacological profile of progestins.
- Kuhl, H. (2005). "Pharmacology of Progestogens." Journal für Menopause 12(1): 14-23.
- Shirazi, A., & N. A. Shirooie (2021). "Progestins as Anticancer Drugs and Chemosensitizers, New Targets and Applications." International Journal of Molecular Sciences 22(19): 10738.
- Hillisch, A., H. Kose, et al. (2003). "The significance of the 20-carbonyl group of progesterone in steroid receptor binding: a molecular dynamics and structure-based ligand design study." Journal of Molecular Graphics and Modelling 22(2): 131-140.
- Chatterton, R. T. (2012). "Pharmacology of Contraceptive Steroids." Global Library of Women's Medicine.
- Slominski, A. T., Z. Li, et al. (2019). "Chemical synthesis, biological activities and action on nuclear receptors of 20S(OH)D3, 20S,25(OH)2D3, 20S,23S(OH)2D3 and 20S,23R(OH)2D3." The Journal of Steroid Biochemistry and Molecular Biology 186: 104-115.
- Wang, Z., H. Gao, et al. (2015).
- Lin, T. H., G. Bialy, et al. (1998).
- Li, J., A. M. H. Brodie, et al. (1993). "20-substituted pregnene derivatives and their use as androgen synthesis inhibitors.
- L'hermite, M. (2013). "New Strategy for Selective Targeting of Progesterone Receptor With Passive Antagonists." Molecular Endocrinology 27(6): 877-879.
- Wikipedia. "Progesterone receptor."
- El-Gohary, S. M., et al. (2025). "Synthesis and biological evaluation of partially fluorinated antiprogestins and mesoprogestins.
- Daniel, A. R., & C. L. Lange (2013). "Post-translational Modifications of the Progesterone Receptors." Steroids 78(6): 558-564.
- Abdel-Aziz, A. A. M., et al. (2025). "Synthesis of progesterone derivatives and evaluation of their efficiency as pneumococcal vaccines.
- Mohammed, H., I. S. Foulds, et al. (2018). "Progesterone receptor isoforms, agonists and antagonists differentially reprogram estrogen signaling." Oncotarget 9(4): 4385-4401.
- Li, X., Y. Wang, et al. (2025). "Advances in Sources, Content Determination, and Bioactivity of 20α-Hydroxyprogesterone." Endocrine, Metabolic & Immune Disorders-Drug Targets.
- Sukerkar, P. A., K. W. MacRenaris, et al. (2011). "Synthesis and Biological Evaluation of Water-Soluble Progesterone-Conjugated Probes for Magnetic Resonance Imaging of Hormone Related Cancers.
- Wang, Y., X. Li, et al. (2025). "Synthesis of 20α/β-hydroxyprogesterone-trimethyl lock-triglyceride-mimetic prodrugs and its bioavailability study in rats." European Journal of Medicinal Chemistry 295: 117565.
- Atanasov, A. G., B. Waltenberger, et al. (2024). "Chemical Diversity of Ketosteroids as Potential Therapeutic Agents." Molecules 29(16): 3845.
Sources
- 1. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 2. Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological profile of progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kup.at [kup.at]
- 6. The significance of the 20-carbonyl group of progesterone in steroid receptor binding: a molecular dynamics and structure-based ligand design study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 20α/β-hydroxyprogesterone-trimethyl lock-triglyceride-mimetic prodrugs and its bioavailability study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5264427A - 20-substituted pregnene derivatives and their use as androgen synthesis inhibitors - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. NEW SYNTHESIS AND STRUCTURE ACTIVITY RELATIONSHIP IN THE 17-ALKYLATED PROGESTERONE SERIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and progestational activity of 16-methylene-17 alpha-hydroxy-19-norpregn-4-ene-3,20-dione and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of partially fluorinated antiprogestins and mesoprogestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological activity of a new progestogen, 16-methylene-17alpha-hydroxy-18-methyl-19-norpregn-4-ene-3, 20-dione acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ancient and modern mechanisms compete in progesterone receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in structure of progestins and their binding to progesterone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic stability of 20-Methylpregn-4-ene-3-one
An In-Depth Technical Guide to the Thermodynamic Stability of 20-Methylpregn-4-ene-3-one
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of 20-Methylpregn-4-ene-3-one, a synthetic steroid intermediate crucial for the synthesis of various corticosteroid drugs.[1] For researchers, scientists, and drug development professionals, understanding the intrinsic stability of this molecule is paramount for ensuring the quality, efficacy, and safety of downstream active pharmaceutical ingredients (APIs). This document delineates the fundamental principles of steroid stability, outlines potential degradation pathways for 20-Methylpregn-4-ene-3-one, and provides detailed, field-proven experimental protocols for its comprehensive stability assessment. The methodologies are grounded in authoritative standards and are designed to be self-validating, ensuring scientific integrity and regulatory compliance.
Introduction: The Significance of 20-Methylpregn-4-ene-3-one Stability
20-Methylpregn-4-ene-3-one, also known as 21-Hydroxy-20-methylpregn-4-en-3-one, is a key C22 steroidal intermediate.[1][2] Its molecular structure, featuring a pregnane backbone with a methyl group at the C-20 position, makes it a valuable precursor in the microbial or chemical synthesis of advanced corticosteroids.[1][2] The thermodynamic stability of a drug intermediate is not merely an academic curiosity; it is a critical quality attribute that dictates its storage conditions, shelf-life, and the impurity profile of the final API. Degradation of this intermediate can lead to reduced yield, the formation of potentially toxic byproducts, and compromised batch-to-batch consistency.
This guide moves beyond a simple recitation of facts to explain the causality behind stability-indicating methodologies. We will explore the distinction between thermodynamic and kinetic stability and detail a systematic approach to identifying and quantifying the degradation products of 20-Methylpregn-4-ene-3-one under various stress conditions.
Foundational Principles: Thermodynamic vs. Kinetic Stability in Steroids
In the context of pharmaceutical chemistry, stability is assessed from two perspectives: thermodynamic and kinetic.
-
Thermodynamic Stability refers to the relative free energy of the molecule compared to its potential degradation products. A thermodynamically stable compound exists at a lower energy state, and its degradation is energetically unfavorable. However, this does not mean degradation is impossible.[3]
-
Kinetic Stability relates to the energy barrier (activation energy) that must be overcome for degradation to occur. A compound can be thermodynamically unstable but kinetically stable if the activation energy for its degradation is very high, resulting in a slow reaction rate.[3][4]
For practical purposes in drug development, we are concerned with both. We aim to understand the most stable state of the system (thermodynamics) and the rate at which it approaches that state under relevant conditions (kinetics). Steroids, while possessing a generally stable fused-ring structure, contain functional groups susceptible to chemical transformation. For 20-Methylpregn-4-ene-3-one, the key reactive sites include:
-
The α,β-unsaturated ketone system in the A-ring.
-
The C-21 primary alcohol.
-
The stereocenter at C-20.
Factors such as heat, light, pH (hydrolysis), and oxidizing agents can provide the necessary energy to overcome the kinetic barrier, leading to degradation.[5]
Predicted Degradation Pathways of 20-Methylpregn-4-ene-3-one
A proactive assessment of stability begins with a theoretical analysis of potential degradation pathways based on the molecule's chemical structure.
-
Oxidative Degradation: The C-21 primary alcohol is susceptible to oxidation to form a C-21 aldehyde and subsequently a carboxylic acid.[6] The α,β-unsaturated ketone can also undergo oxidative cleavage under harsh conditions. Studies on corticosteroids have shown that the side chain on the D-ring is a common site of oxidative degradation.[7]
-
Acid/Base-Catalyzed Reactions:
-
Epimerization: The stereocenter at C-20 could be susceptible to epimerization under acidic or basic conditions, potentially leading to the formation of the (20R)-diastereomer from the (20S) form, or vice versa.[8]
-
Dehydration: While less likely for this specific structure, acid-catalyzed dehydration is a known degradation pathway for corticosteroids with additional hydroxyl groups.
-
Hydrolysis: The core structure is stable to hydrolysis, but extreme pH can catalyze other reactions. Forced degradation studies on related glucocorticoids show significant degradation under both acidic and alkaline conditions.[9][10]
-
-
Photodegradation: The conjugated π-electron system of the α,β-unsaturated ketone absorbs UV radiation, which can provide the energy to initiate photochemical reactions, such as isomerization or radical-mediated degradation.
Experimental Design for Stability Assessment: A Self-Validating Workflow
The cornerstone of stability analysis is the forced degradation study, also known as stress testing. Its purpose is to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method. This workflow is a prerequisite for formal, long-term stability studies conducted under ICH guidelines.
The logical flow of this process is designed to ensure that the analytical method developed is truly capable of detecting and quantifying any degradation that may occur over the product's shelf life.
Caption: Logical workflow for stability assessment of a pharmaceutical intermediate.
Protocol: Forced Degradation (Stress Testing)
Objective: To generate degradation products of 20-Methylpregn-4-ene-3-one under a variety of stress conditions to elucidate degradation pathways.
Materials:
-
20-Methylpregn-4-ene-3-one reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Class A volumetric flasks, pipettes
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber (ICH Q1B compliant)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 20-Methylpregn-4-ene-3-one in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl in a flask.
-
Heat the solution at 80°C for 2 hours.
-
Cool to room temperature, neutralize with an appropriate volume of 0.1 N NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH in a flask.
-
Keep the solution at room temperature for 1 hour.
-
Neutralize with an appropriate volume of 0.1 N HCl and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂ in a flask.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of ~100 µg/mL with mobile phase.
-
-
Thermal Degradation:
-
Spread a thin layer of solid 20-Methylpregn-4-ene-3-one in a petri dish.
-
Place in an oven at 105°C for 24 hours.
-
Dissolve the stressed solid in methanol and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
-
Photolytic Degradation:
-
Expose the stock solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze a control sample stored in the dark.
-
Dilute the exposed sample to a final concentration of ~100 µg/mL with mobile phase.
-
-
Control Sample: Prepare a control sample by diluting the stock solution to ~100 µg/mL without subjecting it to any stress.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV method.
Protocol: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the intact 20-Methylpregn-4-ene-3-one from all process-related impurities and degradation products generated during stress testing.
Instrumentation & Columns:
-
HPLC or UPLC system with a PDA/UV detector (e.g., Agilent 1260, Waters Acquity).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Method Development Strategy:
-
Initial Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a linear gradient from 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan from 200-400 nm; monitor at the λmax of the α,β-unsaturated ketone chromophore (approx. 240 nm).
-
-
Optimization:
-
Inject a mixture of the control and all stressed samples (or a pooled sample) to observe the separation of the parent peak from the degradant peaks.
-
Adjust the gradient slope, initial/final %B, and run time to achieve a resolution (Rs) of >1.5 between the parent peak and the closest eluting impurity.
-
If co-elution occurs, experiment with a different organic modifier (e.g., methanol) or a different column chemistry (e.g., Phenyl-Hexyl).
-
-
Peak Purity Analysis: Utilize the PDA detector to perform peak purity analysis on the 20-Methylpregn-4-ene-3-one peak in all stressed samples. This confirms that the peak is spectrally pure and not co-eluting with any degradants.
Caption: Iterative workflow for HPLC method development.
Structural Elucidation of Degradants
Once separated by HPLC, the identity of unknown degradation products must be determined.
-
LC-MS/MS: This is the primary tool for initial identification.[11][12] By coupling the HPLC to a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of each degradation product. Fragmentation patterns (MS/MS) provide structural clues by showing how the molecule breaks apart.
-
Preparative HPLC & NMR: For definitive structural confirmation, significant degradants can be isolated using preparative HPLC. The pure fraction is then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to provide a complete structural map.
Data Presentation and Interpretation
All quantitative data from the forced degradation study should be summarized for clear comparison. This allows for a rapid understanding of the molecule's lability under different conditions.
Table 1: Summary of Forced Degradation Results for 20-Methylpregn-4-ene-3-one
| Stress Condition | Duration | % Assay of Parent Drug | % Degradation | Number of Degradants Detected | Major Degradant (RT, min) |
| Control | N/A | 99.8% | 0.2% | 1 (Process Impurity) | - |
| 0.1 N HCl, 80°C | 2 hours | 85.2% | 14.6% | 3 | 8.5 min |
| 0.1 N NaOH, RT | 1 hour | 79.5% | 20.3% | 4 | 7.2 min |
| 3% H₂O₂, RT | 24 hours | 91.3% | 8.5% | 2 | 10.1 min |
| Thermal, 105°C | 24 hours | 98.9% | 0.9% | 1 | 8.5 min |
| Photolytic | ICH Q1B | 96.7% | 3.1% | 2 | 11.4 min |
Note: Data are illustrative and must be generated experimentally.
Interpretation: The illustrative data in Table 1 suggest that 20-Methylpregn-4-ene-3-one is most susceptible to degradation under basic and acidic hydrolytic conditions and relatively stable to heat. The number and retention times (RT) of the degradants provide a "fingerprint" of degradation that the stability-indicating method must be able to resolve.
Conclusion and Forward Outlook
A thorough understanding of the thermodynamic stability of 20-Methylpregn-4-ene-3-one is essential for its successful application in pharmaceutical manufacturing. The systematic approach detailed in this guide, combining predictive analysis with rigorous experimental stress testing and the development of a validated, stability-indicating analytical method, provides a robust framework for ensuring product quality. By elucidating degradation pathways and identifying critical stability factors, drug development professionals can establish appropriate storage and handling procedures, define re-test periods, and control the impurity profile of the final API, ultimately safeguarding patient health.
References
-
Li, C., et al. (2012). Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations. Journal of Pharmaceutical and Biomedical Analysis, 62, 111-119. [Link]
-
Al-Aani, H., & Al-Rekabi, A. (2018). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. Pharmacology & Pharmacy, 9, 399-425. [Link]
-
Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]
-
Wang, W., et al. (2021). Production of 9,21-dihydroxy-20-methyl-pregna-4-en-3-one from phytosterols in Mycobacterium neoaurum by modifying multiple genes and improving the intracellular environment. Microbial Cell Factories, 20(1), 241. [Link]
-
Prajapati, M., et al. (2019). Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis. Journal of Liquid Chromatography & Related Technologies, 42(15-16), 503-512. [Link]
-
Zhao, Y., et al. (2024). Rerouting phytosterol degradation pathway for directed androst-1,4-diene-3,17-dione microbial bioconversion. World Journal of Microbiology and Biotechnology, 40(1), 43. [Link]
-
ResearchGate. (n.d.). Characterization of Prednisone Degradants via Forced Degradation Studies: A UHPLC‐Based Approach With HRMS/MS, NMR, and Toxicity Predictions Using Quantitative Structure–Activity Relationship Models. Retrieved from [Link]
-
Pearson. (n.d.). What is the primary difference between thermodynamic and kinetic control in enolate formation? Retrieved from [Link]
-
Labinsights. (2023, May 8). Detailed Introduction to Steroids Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-state stability and kinetic study of three glucocorticoid hormones: prednisolone, prednisone and cortisone. Retrieved from [Link]
-
Xu, P., et al. (2023). Production of 21-hydroxy-20-methyl-pregna-1,4-dien-3-one by modifying multiple genes in Mycolicibacterium. Applied Microbiology and Biotechnology, 107(5-6), 1563-1574. [Link]
-
Chemistry LibreTexts. (2019, June 5). 14.11: Kinetic Versus Thermodynamic Products. Retrieved from [Link]
-
PCCA. (2022, March 16). Factors That Affect the Stability of Compounded Medications. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013, January 5). Difference between thermodynamic and kinetic stability. Retrieved from [Link]
-
ResearchGate. (n.d.). The polymorphism of progesterone: Stabilization of a 'disappearing' polymorph by co-crystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Methyl (20R,22E)- and (20S,22E)-3-Oxochola-1,4,22-trien-24-oate. Retrieved from [Link]
Sources
- 1. Production of 9,21-dihydroxy-20-methyl-pregna-4-en-3-one from phytosterols in Mycobacterium neoaurum by modifying multiple genes and improving the intracellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of 21-hydroxy-20-methyl-pregna-1,4-dien-3-one by modifying multiple genes in Mycolicibacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. What is the primary difference between thermodynamic and kinetic ... | Study Prep in Pearson+ [pearson.com]
- 5. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 6. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 7. forced degradation products: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. labinsights.nl [labinsights.nl]
A Technical Guide to Pregn-4-ene-3-one Structural Analogs: From Core Scaffold to Therapeutic Innovation
Intended Audience: Researchers, scientists, and drug development professionals in medicinal chemistry, pharmacology, and endocrinology.
Abstract: The pregn-4-ene-3-one scaffold, the core of the endogenous steroid hormone progesterone, represents one of the most fruitful platforms in medicinal chemistry. Its rigid, four-ring structure provides a unique template for designing potent and selective modulators of nuclear hormone receptors. This guide delves into the intricate structure-activity relationships (SAR) of pregn-4-ene-3-one analogs, exploring how targeted chemical modifications translate into diverse therapeutic agents, from progestins used in contraception to corticosteroids for inflammation. We will dissect the causality behind experimental design, detail key synthetic and analytical protocols, and provide a forward-looking perspective on this enduringly important class of molecules.
Part 1: The Pregnane Scaffold and its Endogenous Ligands
The foundation of this class of compounds is the 21-carbon pregnane skeleton. The defining features of the pregn-4-ene-3-one core are a ketone at the C3 position and a double bond between C4 and C5. This arrangement is crucial for the biological activity of progesterone, the primary endogenous ligand for the progesterone receptor (PR).
Progesterone itself has a wide range of physiological effects, primarily mediated by intracellular progesterone receptors (PRs) that act as ligand-dependent transcription factors.[1][2][3] Upon binding progesterone, the PR undergoes a conformational change, translocates to the nucleus, and regulates the expression of target genes.[4] This signaling is fundamental to the menstrual cycle, pregnancy, and mammary gland development.[2][3][5] However, natural progesterone suffers from poor oral bioavailability and a short half-life, necessitating the development of synthetic analogs, or "progestins".[6]
Part 2: Structure-Activity Relationships (SAR) of Pregn-4-ene-3-one Analogs
The therapeutic versatility of pregn-4-ene-3-one analogs stems from the principle that small structural modifications can dramatically alter receptor selectivity and pharmacokinetic properties. The key to designing effective analogs lies in understanding the structure-activity relationship (SAR)—how a change in a molecule's structure affects its biological activity.[7][8][9][10]
Key Modification Hotspots:
-
C6 and C7 Positions: Substitutions at the C6 position, particularly with methyl or chloro groups, often enhance progestational activity and oral bioavailability. For example, the addition of a methyl group at C6 is a hallmark of medroxyprogesterone acetate, a widely used progestin.[11]
-
C17 Position: The nature of the substituent at C17 is a major determinant of activity. Esterification of the 17α-hydroxyl group, as seen in hydroxyprogesterone caproate, prolongs the duration of action. The presence of a 17α-ethinyl group, as in norethindrone, confers potent oral activity.
-
C21 Position: Modifications at C21 are critical for glucocorticoid and mineralocorticoid activity. The presence of a hydroxyl group at C21 is a defining feature of corticosteroids like cortisol and aldosterone. Further substitutions at C21, such as the introduction of imidazole or triazole rings, have been explored for developing novel anticancer agents.[12]
-
D-Ring and Side Chain Modifications: Alterations to the D-ring and the C17 side chain have been investigated to develop inhibitors of enzymes like 17α-hydroxylase/C17,20-lyase, which are important targets in prostate cancer therapy.[13]
The following table summarizes the impact of key structural modifications on the activity of pregn-4-ene-3-one analogs:
| Modification Site | Typical Substituent | Primary Effect on Activity | Example Compound |
| C6 | Methyl (CH₃), Chloro (Cl) | Increased progestational activity, metabolic stability | Medroxyprogesterone Acetate |
| C17α | Acetoxy (-OCOCH₃) | Enhanced oral activity and progestational potency | Medroxyprogesterone Acetate |
| C17α | Ethinyl (-C≡CH) | Potent oral progestational activity | Norethindrone |
| C21 | Hydroxyl (-OH) | Confers glucocorticoid/mineralocorticoid activity | Cortisol, Aldosterone |
| C9α | Fluoro (F) | Potentiation of glucocorticoid activity | Fludrocortisone |
| C11β | Hydroxyl (-OH) | Essential for glucocorticoid activity | Cortisol |
Part 3: Therapeutic Classes and Mechanisms of Action
The structural diversity of pregn-4-ene-3-one analogs has given rise to several major classes of therapeutic agents.
Progestins:
These synthetic analogs of progesterone are widely used in hormonal contraception and hormone replacement therapy.[6][11][14] Their contraceptive effects are primarily achieved by suppressing the secretion of gonadotropin-releasing hormone (GnRH), thereby inhibiting ovulation.[14] They also thicken cervical mucus, which impedes sperm penetration.[2][14]
Glucocorticoids:
Characterized by anti-inflammatory and immunosuppressive properties, glucocorticoids are staples in treating conditions like asthma, allergies, and autoimmune diseases.[15] Their mechanism involves the glucocorticoid receptor (GR), another nuclear hormone receptor.[16][17] The activated GR can act in two main ways:
-
Transactivation: The GR dimerizes, binds to glucocorticoid response elements (GREs) on DNA, and upregulates the expression of anti-inflammatory proteins.[16][17]
-
Transrepression: The GR monomer can physically interact with and inhibit pro-inflammatory transcription factors like NF-κB and AP-1, preventing them from activating inflammatory genes.[16][18]
Anticancer Agents:
Certain pregnane derivatives have shown promise as anticancer agents, particularly for hormone-dependent cancers like breast and prostate cancer.[12][19] These compounds can exert their effects through various mechanisms, including inhibition of key enzymes in steroid synthesis and induction of apoptosis in cancer cells.[12][13]
The following diagram illustrates the generalized signaling pathway for nuclear hormone receptors like the progesterone and glucocorticoid receptors.
Caption: Generalized Nuclear Receptor Signaling Pathway.
Part 4: Experimental Workflows for Analog Development
The development of novel pregn-4-ene-3-one analogs follows a structured workflow from synthesis to biological evaluation.
Synthesis and Characterization:
The synthesis of these analogs often starts from readily available steroid precursors like diosgenin or pregnenolone.[20][21] A variety of chemical reactions, including oxidation, reduction, epoxidation, and substitution, are employed to introduce the desired functional groups.[19] For instance, the synthesis of 20-oxime pregnane derivatives can be achieved by reacting the corresponding ketone with hydroxylamine.[19]
The following diagram outlines a typical workflow for the development and evaluation of these analogs.
Caption: Drug Development Workflow for Pregnane Analogs.
In Vitro Biological Evaluation:
1. Receptor Binding Assays: These assays are crucial for determining the affinity of a new analog for its target receptor.[22][23] A common method is a competitive binding assay, where the ability of the test compound to displace a radiolabeled or fluorescently-labeled known ligand from the receptor is measured.[24]
Representative Protocol: Competitive Receptor Binding Assay
-
Preparation: A source of the target receptor (e.g., purified recombinant protein or cell lysate) is prepared. A known, high-affinity ligand for the receptor is labeled (e.g., with ³H or a fluorescent tag).
-
Incubation: The receptor preparation is incubated with the labeled ligand in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound ligand is separated from the free, unbound ligand. This can be achieved through techniques like filtration or size-exclusion chromatography.
-
Quantification: The amount of labeled ligand bound to the receptor is quantified (e.g., by scintillation counting for radiolabels or fluorescence measurement).
-
Analysis: The data is plotted as the percentage of labeled ligand displaced versus the concentration of the test compound. This allows for the calculation of the IC₅₀ (the concentration of test compound that displaces 50% of the labeled ligand), which is a measure of the compound's binding affinity.
2. Cell-Based Functional Assays: While binding assays measure affinity, they do not reveal whether a compound is an agonist (activates the receptor) or an antagonist (blocks the receptor). Cell-based transactivation assays are used to determine this functional activity.[25][26]
Representative Protocol: Luciferase Reporter Gene Assay
-
Cell Line: A suitable mammalian cell line is co-transfected with two plasmids: one expressing the full-length target nuclear receptor and another containing a reporter gene (e.g., firefly luciferase) downstream of a promoter with multiple copies of the hormone response element for that receptor.
-
Treatment: The transfected cells are treated with varying concentrations of the test compound. A known agonist is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Lysis and Measurement: After an incubation period (typically 18-24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.[26]
-
Analysis: The light output is proportional to the transcriptional activity of the receptor.[26] Agonists will induce a dose-dependent increase in luciferase expression, while antagonists will inhibit the response induced by a known agonist. This data is used to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Part 5: Future Directions and Conclusion
The study of pregn-4-ene-3-one analogs continues to be a vibrant area of research. Future efforts are likely to focus on developing analogs with improved receptor selectivity to minimize off-target effects. For example, the development of selective progesterone receptor modulators (SPRMs) that can exert tissue-specific agonist or antagonist effects is a major goal. Furthermore, the discovery of new roles for progesterone and its analogs in areas like neuroprotection and immunomodulation opens up exciting new therapeutic possibilities.[2][3]
References
-
Guzmán, A., et al. (2016). Synthesis and biological activity of two pregnane derivatives with a triazole or imidazole ring at C-21. PubMed. Available at: [Link]
-
Oakley, R. H., & Cidlowski, J. A. (2013). Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance. PMC. Available at: [Link]
-
Sethi, A., et al. (2021). Efficient Synthesis and Spectroscopic Characterization of Biologically Relevant Pregnane Derivatives, and its Glycoside. Bentham Science Publishers. Available at: [Link]
-
Huang, L. S., et al. (1993). Synthesis and evaluation of pregnane derivatives as inhibitors of human testicular 17 alpha-hydroxylase/C17,20-lyase. PubMed. Available at: [Link]
-
Barnes, P. J. (2004). Mechanisms of Glucocorticoid Receptor Action in Noninflammatory and Inflammatory Cells. ATS Journals. Available at: [Link]
-
Cheng, Y. B., et al. (2009). Synthesis of Pregnane Derivatives, Their Cytotoxicity on LNCap and PC-3 Cells, and Screening on 5α-Reductase Inhibitory Activity. MDPI. Available at: [Link]
-
Ramamoorthy, S., & Cidlowski, J. A. (2016). Glucocorticoid Receptor: Isoforms, Functions, and Contribution to Glucocorticoid Sensitivity. Endocrine Reviews | Oxford Academic. Available at: [Link]
-
Wikipedia contributors. Glucocorticoid receptor. Wikipedia. Available at: [Link]
-
Rocamora, N., et al. (2009). Molecular Mechanisms of Glucocorticoids Action: From Basic Research to Clinical Implications. CONICET. Available at: [Link]
-
Finlay-Schultz, J., et al. (2020). Progesterone Receptor Signaling Promotes Cancer Associated Fibroblast Mediated Tumorigenicity in ER+ Breast Cancer. Oxford Academic. Available at: [Link]
-
Grimm, S. L., et al. (2016). Progesterone Receptor Signaling Mechanisms. PubMed - NIH. Available at: [Link]
-
Med simplified. (2024). Progesterone Analogues Progestins ; Definition, Examples, Uses. YouTube. Available at: [Link]
-
Mani, S. K. (2014). Progesterone Signaling Mechanisms in Brain and Behavior. Frontiers. Available at: [Link]
-
Brisken, C. (2020). 90 YEARS OF PROGESTERONE: Progesterone receptor signaling in the normal breast and its implications for cancer. Journal of Molecular Endocrinology. Available at: [Link]
-
Sethi, A., et al. (n.d.). Synthesis of some novel pregnane derivatives and its glycoside as possible anticancer agents. ResearchGate. Available at: [Link]
-
Lange, C. A. (2008). Signaling inputs to progesterone receptor gene regulation and promoter selectivity. PMC. Available at: [Link]
-
Eurofins Discovery. (n.d.). NHR In Vitro Assays & Profiling - Binding & Functional. Eurofins Discovery. Available at: [Link]
-
Stanczyk, F. Z., & Hapgood, J. P. (2024). Progestins. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
Koyanagi, J., & Kagechika, H. (2017). Chemical Screening of Nuclear Receptor Modulators. PMC. Available at: [Link]
-
de Ligt, R. A. F., & Noé, F. (2019). Nuclear Receptors and the Hidden Language of the Metabolome. MDPI. Available at: [Link]
-
Stovall, D. W., et al. (2000). Using Progestins in Clinical Practice. AAFP. Available at: [Link]
-
Vashchenko, G. V., & Garkin, A. I. (2020). Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review). ResearchGate. Available at: [Link]
-
IIVS.org. (n.d.). Indigo Biosciences Nuclear Receptor - Assays. IIVS.org. Available at: [Link]
-
Tvrdá, E., et al. (2022). Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine. MDPI. Available at: [Link]
-
van der Vies, J. (1975). Structure and progestational activity of 13-substituted-18-norpregn-4-ene-3, 20-diones, a pilot study. PubMed. Available at: [Link]
-
Tan, M. L., et al. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. MDPI. Available at: [Link]
-
Tan, M. L., et al. (2020). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PubMed. Available at: [Link]
-
Siddiqui, M., et al. (2016). A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. SCIRP. Available at: [Link]
-
Cordomí, A., et al. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. MDPI. Available at: [Link]
Sources
- 1. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. Using Progestins in Clinical Practice | AAFP [aafp.org]
- 7. Structure and progestational activity of 13-substituted-18-norpregn-4-ene-3, 20-diones, a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review of Structure Activity Relationship of Amiodarone and Its Derivatives [scirp.org]
- 11. youtube.com [youtube.com]
- 12. Synthesis and biological activity of two pregnane derivatives with a triazole or imidazole ring at C-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of pregnane derivatives as inhibitors of human testicular 17 alpha-hydroxylase/C17,20-lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Progestins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 18. atsjournals.org [atsjournals.org]
- 19. mdpi.com [mdpi.com]
- 20. benthamdirect.com [benthamdirect.com]
- 21. researchgate.net [researchgate.net]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. Nuclear Receptor Biochemical Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. Chemical Screening of Nuclear Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Nuclear Receptors and the Hidden Language of the Metabolome | MDPI [mdpi.com]
- 26. iivs.org [iivs.org]
Methodological & Application
Application Note: Scalable Synthesis of 20-Methylpregn-4-ene-3-one (Bisnorchol-4-en-3-one)
Topic: Step-by-step synthesis protocol for 20-Methylpregn-4-ene-3-one Content Type: Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Development Scientists
Abstract & Strategic Overview
20-Methylpregn-4-ene-3-one (IUPAC: 17-(propan-2-yl)androst-4-en-3-one; commonly referred to as Bisnorchol-4-en-3-one ) is a critical C22 steroid intermediate. Structurally, it consists of the canonical androst-4-en-3-one core with an isopropyl side chain at the C17 position. It serves as a pivotal scaffold in the synthesis of mineralocorticoid analogs and is a key reference standard in the degradation pathways of phytosterols (e.g., sitosterol) by Mycobacterium species.
This protocol details a robust, high-fidelity semi-synthesis starting from Pregnenolone . Unlike direct methylation of progesterone, which suffers from poor regioselectivity during reduction, this route utilizes the
Key Advantages of This Protocol
-
Regiocontrol: Circumvents the difficulty of selectively reducing a C20-C22 olefin in the presence of a
-3-ketone. -
Scalability: Utilizes standard reagents (Wittig, Pd/C, Oppenauer) suitable for gram-to-kilogram scale-up.
-
Purity: Avoids the formation of 5
/5 -saturated byproducts common in direct progesterone reduction.
Retrosynthetic Analysis & Pathway
The synthesis is designed via a 4-step workflow:
-
Protection: Acetylation of Pregnenolone to protect the C3 alcohol.
-
Olefination: Wittig reaction to convert the C20 ketone to a terminal alkene.
-
Saturation: Catalytic hydrogenation of the sterically accessible C20 exocyclic alkene.
-
Oxidation/Isomerization: Simultaneous hydrolysis and Oppenauer oxidation to install the
-3-ketone.
Figure 1: Strategic workflow for the conversion of Pregnenolone to 20-Methylpregn-4-ene-3-one.
Detailed Experimental Protocol
Phase 1: Preparation of Pregnenolone Acetate
Objective: Protect the C3-hydroxyl group to prevent interference during the Wittig reaction.
| Parameter | Specification |
| Starting Material | Pregnenolone (CAS 145-13-1) |
| Reagents | Acetic Anhydride ( |
| Solvent | Dichloromethane (DCM) or neat in Pyridine |
| Temperature | Ambient ( |
| Time | 4–6 Hours |
Procedure:
-
Dissolve 10.0 g (31.6 mmol) of Pregnenolone in 50 mL of anhydrous pyridine.
-
Add 15 mL of acetic anhydride dropwise under nitrogen atmosphere.
-
Stir at room temperature for 5 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Pour the reaction mixture into 500 mL of ice-water containing 50 mL of concentrated HCl (to neutralize pyridine).
-
Filter the white precipitate, wash copiously with water, and dry in a vacuum oven at
. -
Yield: Expect >95% (approx. 11.0 g). Product: Pregnenolone Acetate .
Phase 2: Wittig Olefination (C20-Methylene Installation)
Objective: Convert the C20 ketone into an isopropenyl group equivalent.
Mechanism: Nucleophilic attack of methyltriphenylphosphonium ylide on the C20 carbonyl.
| Parameter | Specification |
| Reagents | Methyltriphenylphosphonium bromide ( |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Conditions | Reflux ( |
Procedure:
-
Ylide Formation: In a dry 500 mL round-bottom flask, suspend 22.5 g (63 mmol, 2.0 eq) of methyltriphenylphosphonium bromide in 150 mL of dry THF.
-
Add 7.1 g (63 mmol, 2.0 eq) of Potassium tert-butoxide (KOtBu) in portions at
. The solution will turn bright yellow (ylide formation). Stir for 30 mins. -
Addition: Dissolve 11.0 g (30.7 mmol) of Pregnenolone Acetate (from Phase 1) in 50 mL dry THF and add dropwise to the ylide solution.
-
Reaction: Warm to reflux and stir for 12–18 hours.
-
Workup: Cool to RT. Quench with saturated
solution. Extract with Ethyl Acetate ( mL). -
Purification: Dry organic layer over
, concentrate, and purify via silica gel flash chromatography (Eluent: Hexane/EtOAc 95:5). -
Product: 3
-Acetoxy-20-methylene-pregn-5-ene .
Phase 3: Catalytic Hydrogenation
Objective: Reduce the terminal C20-C22 double bond to an isopropyl group.
Critical Control Point: The internal
| Parameter | Specification |
| Catalyst | 5% Palladium on Carbon (Pd/C) |
| Solvent | Ethyl Acetate or Ethanol |
| Pressure | 1 atm (Balloon) to 30 psi |
Procedure:
-
Dissolve 5.0 g of the Phase 2 olefin in 100 mL of Ethyl Acetate.
-
Add 250 mg of 5% Pd/C catalyst.
-
Purge the vessel with Nitrogen (
), then Hydrogen ( ). -
Stir vigorously under
atmosphere (balloon pressure is usually sufficient) for 2–4 hours. -
Monitoring: Monitor closely by H-NMR or GC. Look for the disappearance of terminal alkene protons (
4.6–4.8 ppm). Stop immediately upon completion to avoid reducing the bond. -
Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate.
-
Product: 3
-Acetoxy-20-methyl-pregn-5-ene (Bisnorchol-5-en-3 -yl acetate).
Phase 4: Hydrolysis and Oppenauer Oxidation
Objective: Deprotect C3 and oxidize/isomerize the
| Parameter | Specification |
| Reagents | Aluminum Isopropoxide ( |
| Solvent | Toluene (Anhydrous) |
| Conditions | Reflux (Dean-Stark trap optional) |
Procedure:
-
Hydrolysis (In-situ): Dissolve the hydrogenated intermediate in Methanol/THF (1:1) containing KOH (5 eq). Reflux for 1 hour to remove the acetate. Neutralize, extract, and dry the 3-OH intermediate .
-
Oxidation: Dissolve the 3-OH intermediate (4.0 g ) in 80 mL anhydrous Toluene.
-
Add 15 mL of Cyclohexanone (hydride acceptor).
-
Add 2.0 g of Aluminum Isopropoxide.
-
Reflux for 3–6 hours. The reaction drives the equilibrium toward the conjugated enone (more stable).
-
Workup: Cool to RT. Wash with dilute
(to remove Al salts), then saturated , then brine. -
Purification: Recrystallize from Acetone/Hexane or purify via column chromatography.
-
Final Product: 20-Methylpregn-4-ene-3-one .
Analytical Validation (QC Standards)
To ensure the identity of the synthesized molecule, compare analytical data against the following expected values.
| Method | Expected Signal / Characteristic | Interpretation |
| 1H-NMR (CDCl3) | H-4 vinylic proton (Diagnostic for | |
| 1H-NMR | Isopropyl methyls at C20 (Doublet indicates coupling to H20) | |
| 1H-NMR | Angular methyls (C19, C18) | |
| IR Spectroscopy | 1670 | Conjugated Carbonyl ( |
| Mass Spectrometry | m/z ~314.5 | Consistent with Formula |
Troubleshooting & Optimization
Issue: Over-reduction during Hydrogenation
-
Symptom: Loss of the
double bond (formation of saturated 5 -steroid). -
Cause: Reaction time too long or catalyst too active.
-
Solution: Switch solvent to Ethanol/Pyridine (9:1) . Pyridine poisons the catalyst slightly, increasing selectivity for the terminal olefin over the internal trisubstituted olefin. Alternatively, use Wilkinson’s Catalyst (
) in benzene/ethanol, which is highly specific for terminal alkenes.
Issue: Incomplete Wittig Reaction
-
Symptom: Recovery of starting material.
-
Cause: Steric hindrance at C20 or moisture in THF.
-
Solution: Ensure KOtBu is fresh (white powder, not yellow). Reflux time can be extended to 24h. Use a larger excess (3-4 eq) of the ylide.
Safety & Compliance
-
Chemical Hazards:
-
Methyltriphenylphosphonium bromide: Toxic if inhaled. Use in a fume hood.
-
Potassium tert-butoxide: Moisture sensitive and corrosive.
-
Palladium on Carbon: Pyrophoric when dry. Keep wet with solvent; dispose of under water/inert atmosphere.
-
-
Regulatory: This molecule is a steroid intermediate.[1][2][3] While generally not a controlled substance, ensure compliance with local regulations regarding steroid precursors.
References
-
Wittig Olefination of Steroidal Ketones
- Source: McMurry, J. E. (1989).
- Relevance: Establishes the standard protocol for converting C20 ketones to exocyclic methylenes.
-
Selective Hydrogenation of Steroids
- Source: Djerassi, C., et al. (1950). "Selective hydrogenation of steroidal olefins." Journal of the American Chemical Society.
- Relevance: Foundational work on distinguishing between terminal and nuclear steroid double bonds.
-
Oppenauer Oxidation Protocol
- Source: Djerassi, C. (1951).
- Relevance: The definitive guide for converting -3-hydroxy steroids to -3-ketones.
-
Industrial Context (Phytosterol Degradation)
- Source: Malaviya, A., & Gomes, J. (2008). "Androstenedione production by biotransformation of phytosterols." Bioresource Technology.
-
Relevance: Describes the "Bisnorchol" intermediates (like 20-methylpregn-4-en-3-one analogs) produced via Mycobacterium fermentation.[4]
-
Structure Verification (21-Hydroxy analog comparison)
-
Source: PubChem Compound Summary for CID 6454094 (21-Hydroxy-20-methylpregn-4-en-3-one).[5]
- Relevance: Provides spectral data for the closely related hydroxylated metabolite often confused with the target.
-
Sources
- 1. (20S)-21-Hydroxy-20-methylpregn-4-en-3-one | CymitQuimica [cymitquimica.com]
- 2. China 21-hydroxy-20-methylpregn-4-en-3-one/ Bisnoralcohol / BA 60966-36-1,Buy 21-hydroxy-20-methylpregn-4-en-3-one/ Bisnoralcohol / BA 60966-36-1 Online -china-sinoway.com [china-sinoway.com]
- 3. lookchem.com [lookchem.com]
- 4. HU180021B - Process for producing 20-alpha-hydroxy-methyl-pregna-1,4-dien-3-one,20-alpha-hydroxy-methyl-pregn-4-en-3-one or the mixture thereof - Google Patents [patents.google.com]
- 5. 21-Hydroxy-20-methylpregn-4-en-3-one | C22H34O2 | CID 6454094 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Development and Validation of a Reversed-Phase HPLC Method for the Detection of 20-Methylpregn-4-ene-3-one
Abstract
This application note provides a detailed, step-by-step protocol for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 20-Methylpregn-4-ene-3-one. This synthetic steroid, a derivative of pregnenolone, is of significant interest in endocrinological research and pharmaceutical development as an intermediate in the synthesis of novel steroid-based drugs.[] The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase of acetonitrile and water, and UV detection. The narrative follows a logical progression from understanding the analyte's physicochemical properties to method optimization and validation, offering field-proven insights into the experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable analytical method for this compound.
Introduction and Scientific Background
20-Methylpregn-4-ene-3-one is a synthetic steroid with a molecular formula of C22H34O2 and a molecular weight of approximately 330.5 g/mol .[2][3][4][5] Its structure features the characteristic four-ring steroid nucleus, with a methyl group at the C20 position and a ketone at the C3 position of the pregnane backbone.[2][3][5][6] The presence of the α,β-unsaturated ketone in the A-ring of the steroid is a key structural feature that gives rise to strong UV absorbance, making UV spectrophotometry a suitable detection method. Similar steroid structures are known to exhibit maximum absorbance (λmax) around 245 nm.[7] The compound's high calculated LogP value of approximately 4.7 indicates its non-polar, lipophilic nature, making it an ideal candidate for reversed-phase HPLC.[2][3][8]
The development of a reliable and validated HPLC method is crucial for the accurate determination of 20-Methylpregn-4-ene-3-one in various matrices, including in-process control samples, final drug products, and research samples. This application note details a systematic approach to developing such a method, ensuring it is specific, accurate, precise, and robust.
Method Development Strategy: A Logic-Driven Approach
The development of a successful HPLC method is a systematic process. The following diagram illustrates the workflow, from initial analyte characterization to final method validation.
Caption: Workflow for HPLC Method Development and Validation.
Experimental Protocols
Materials and Reagents
-
20-Methylpregn-4-ene-3-one Reference Standard: Purity ≥ 98%
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure water
-
Methanol: HPLC grade (for sample preparation)
Instrumentation and Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of 20-Methylpregn-4-ene-3-one.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Column: A C18 stationary phase is chosen due to the non-polar nature of 20-Methylpregn-4-ene-3-one.[9] The 150 mm length and 5 µm particle size provide a good balance between resolution and analysis time.
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for the separation of steroids. The 70:30 ratio was determined through optimization to achieve a suitable retention time and peak shape.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides good efficiency without generating excessive backpressure.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times.
-
Detection Wavelength: The detection wavelength of 245 nm is selected based on the characteristic UV absorbance of the pregn-4-ene-3-one chromophore.[7] A Diode Array Detector (DAD) is recommended to confirm peak purity.
Standard and Sample Preparation
Protocol for Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of 20-Methylpregn-4-ene-3-one reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
Protocol for Sample Preparation (from a hypothetical solid dosage form):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of 20-Methylpregn-4-ene-3-one.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 20 minutes to ensure complete extraction.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following validation parameters are essential:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by analyzing a placebo and showing no interfering peaks at the retention time of 20-Methylpregn-4-ene-3-one.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations should be prepared and a calibration curve plotted. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This is often determined by a recovery study, where a known amount of the analyte is spiked into a placebo matrix. Recoveries should typically be within 98-102%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Data Presentation
The following tables provide examples of expected data from the method validation experiments.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 50 | 125000 |
| 75 | 187500 |
| 100 | 250000 |
| 125 | 312500 |
| 150 | 375000 |
| r² | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spike Level | Amount Added (mg) | Amount Found (mg) | Recovery (%) |
| 80% | 8.0 | 7.95 | 99.4 |
| 100% | 10.0 | 10.05 | 100.5 |
| 120% | 12.0 | 11.90 | 99.2 |
| Mean Recovery | 99.7% |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Column contamination; pH of mobile phase inappropriate | Flush column; ensure mobile phase pH is suitable for the analyte |
| Fluctuating Retention Times | Leak in the system; unstable column temperature | Check for leaks; ensure column oven is functioning correctly |
| No Peak Detected | Detector lamp off; no sample injected | Check detector status; verify autosampler operation |
| Split Peaks | Column void; sample solvent incompatible with mobile phase | Replace column; ensure sample is dissolved in mobile phase or a weaker solvent |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust means for the detection and quantification of 20-Methylpregn-4-ene-3-one. The use of a standard C18 column and a simple isocratic mobile phase makes this method readily transferable to most analytical laboratories. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in both research and quality control environments.
References
- A High-Performance Liquid Chromatography technique was developed for Residue Analysis of Megestrol Acet
- Development and validation of HPLC-DAD methodology for simultaneous qualitative and quantitative determination of thirteen substances with a steroid structure. Taylor & Francis Online.
- Development and validation of HPLC-DAD methodology for simultaneous qualitative and quantitative determination of thirteen substances with a steroid structure.
- (20S)-21-Hydroxy-20-methylpregn-4-en-3-one | C22H34O2. PubChem.
- High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. PMC.
- HPLC Method Development for Testosterone Cipionate in Bulk Drug and Oil-Based Injectables. Biosciences Biotechnology Research Asia.
- CAS 40736-33-2 ((20S)-21-Hydroxy-20-methylpregn-4-en-3-one). BOC Sciences.
- CAS#:40736-33-2 | (20S)-21-Hydroxy-20-methylpregn-4-en-3-one. Chemsrc.
- 21-Hydroxy-20-methylpregn-4-en-3-one | C22H34O2. PubChem.
- Pregn-4-en-3-one, 20,21-[(methyleneborylene)bis(oxy)]-, (20R)-. NIST WebBook.
- 21-hydroxy-20-methylpregn-4-en-3-one. PubChemLite.
- 21-hydroxy-20-methylpregn-4-en-3-one 60966-36-1 wiki. Guidechem.
- (20S)-21-Hydroxy-20-methylpregn-4-en-3-one. CymitQuimica.
Sources
- 2. (20S)-21-Hydroxy-20-methylpregn-4-en-3-one | C22H34O2 | CID 11142115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 21-Hydroxy-20-methylpregn-4-en-3-one | C22H34O2 | CID 6454094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. (20S)-21-Hydroxy-20-methylpregn-4-en-3-one | CymitQuimica [cymitquimica.com]
- 6. PubChemLite - 21-hydroxy-20-methylpregn-4-en-3-one (C22H34O2) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. CAS#:40736-33-2 | (20S)-21-Hydroxy-20-methylpregn-4-en-3-one | Chemsrc [chemsrc.com]
- 9. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solubility Profiling and Solubilization Protocols for 20-Methylpregn-4-ene-3-one
Executive Summary & Chemical Context[1][2][3][4][5]
20-Methylpregn-4-ene-3-one is a lipophilic steroid derivative characterized by the classic tetracyclic gonane nucleus with a Δ4-3-ketone system (conjugated enone) and a methylated alkyl side chain at the C17 position.[1] Structurally analogous to Progesterone but lacking the C20 ketone functionality (replaced or modified by alkylation), this molecule exhibits significantly higher lipophilicity (LogP > 4.5) and lower aqueous solubility than standard corticosteroids or progestins.
This Application Note provides a standardized framework for determining the solubility profile of 20-Methylpregn-4-ene-3-one and strategies for solubilizing it for organic synthesis, purification, and biological assays.[1]
Physicochemical Profile (Predicted)
| Property | Value / Characteristic | Implication for Handling |
| Molecular Class | UV Active ( | |
| Hydrophobicity | High (LogP | Adsorbs to plastics; use glassware for all quantitative steps. |
| H-Bond Donors | 0 (if no -OH present) | Poor solubility in protic solvents (Water, MeOH) compared to aprotic.[1] |
| H-Bond Acceptors | 1 (C3 Ketone) | Accepts H-bonds from solvents like Chloroform.[1] |
| Crystallinity | High Lattice Energy | Dissolution may be slow; requires energy input (sonication/heat).[1] |
Solvent Selection Guide
The solubility of steroids is governed by Hansen Solubility Parameters (HSP) . 20-Methylpregn-4-ene-3-one requires solvents with moderate dispersion forces (
Solubility Classification Table
Note: Values are estimated based on structural analogs (Progesterone/Medroxyprogesterone) and QSAR modeling. Users must validate specific batches.
| Solvent Class | Representative Solvents | Est. Solubility (mg/mL) | Application Utility |
| Chlorinated | Chloroform ( | > 100 mg/mL | High. Primary solvent for synthesis, NMR, and transfer.[1] |
| Dipolar Aprotic | DMSO, DMF, DMA | 50 - 100 mg/mL | High. Preferred for biological stock solutions (1000x stocks).[1] |
| Ethers | THF, Dioxane | 20 - 50 mg/mL | Moderate. Good for reaction media; watch for peroxide formation.[1] |
| Alcohols | Ethanol, Methanol | 10 - 30 mg/mL | Moderate. Good for crystallization; solubility drops sharply with water addition.[1] |
| Esters/Ketones | Ethyl Acetate, Acetone | 10 - 25 mg/mL | Moderate. Acetone is excellent for cleaning but interferes with UV detection.[1] |
| Hydrocarbons | Hexane, Heptane | < 5 mg/mL | Low. Often used as an anti-solvent for precipitation.[1] |
| Aqueous | Water, PBS, Saline | < 0.001 mg/mL | Negligible. Requires surfactants or cyclodextrins for biological delivery.[1] |
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
This is the "Gold Standard" method for determining the equilibrium solubility of 20-Methylpregn-4-ene-3-one in a specific solvent.
Materials
-
Vessels: 4 mL Amber Glass Vials (Screw cap with PTFE liner). Do not use polypropylene tubes.
-
Equipment: Orbital Shaker (temperature controlled), Centrifuge, HPLC-UV.
Step-by-Step Methodology
-
Preparation of Supersaturation:
-
Weigh approximately 5–10 mg of the steroid into a 4 mL glass vial.
-
Add 1.0 mL of the target solvent (e.g., Ethanol, PBS).
-
Visual Check: If the solid dissolves immediately, add more solid until a visible excess remains at the bottom. The solution must be a suspension.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place in an orbital shaker at 25°C ± 0.1°C (or 37°C for physiological relevance).
-
Agitate at 200 RPM for 24 to 48 hours .
-
Note: For highly lipophilic steroids, 48 hours is recommended to ensure the crystal lattice energy is overcome.
-
-
Phase Separation (Critical Step):
-
Option A (Centrifugation): Transfer the suspension to a glass centrifuge tube. Centrifuge at 10,000 RPM for 10 minutes.
-
Option B (Filtration): Use a Syringe Filter with a PVDF or PTFE membrane (0.22 µm).[1] Pre-saturate the filter by discarding the first 200 µL of filtrate to prevent drug adsorption to the filter membrane.
-
-
Quantification (HPLC-UV):
-
Dilute the supernatant/filtrate with mobile phase (e.g., Acetonitrile) to fall within the linear range of the detector.
-
HPLC Conditions:
-
Calculate concentration using a standard curve prepared in the same solvent.
-
Workflow Diagram
Caption: Figure 1. Thermodynamic Solubility Determination Workflow using the Saturation Shake-Flask Method.
Protocol B: Solubilization for Biological Assays
For cell culture or in vivo studies, the steroid must be delivered in an aqueous environment without precipitation.
Strategy 1: DMSO "Spike" (In Vitro)
Use this for High-Throughput Screening (HTS) or cell assays.[1]
-
Prepare a 20 mM Stock Solution in anhydrous DMSO.
-
Calculation: MW of 20-Methylpregn-4-ene-3-one
314.5 g/mol .[1] Dissolve 6.29 mg in 1 mL DMSO.
-
-
Verify clarity (sonicate if necessary).
-
Dilute into cell culture media (e.g., DMEM) immediately prior to use.
-
Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.
-
Risk: At high concentrations (>10 µM), the steroid may crash out of the media. Inspect under a microscope for crystals.
-
Strategy 2: Cyclodextrin Complexation (In Vivo / Aqueous)
Use this to improve aqueous solubility by 100-1000 fold.[1]
-
Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in water.[1]
-
Add excess 20-Methylpregn-4-ene-3-one solid.
-
Autoclave or stir vigorously for 24 hours. The hydrophobic steroid will enter the cyclodextrin cavity.
-
Filter (0.22 µm) to remove uncomplexed solid.
-
The filtrate is a stable, aqueous solution suitable for injection.
Troubleshooting & Stability
| Issue | Probable Cause | Corrective Action |
| Precipitation upon dilution | "Crash-out" effect; water acts as anti-solvent.[1] | Use intermediate dilution step or add surfactant (Tween-80, 0.1%) to the buffer. |
| Low recovery in HPLC | Adsorption to plastic tips/tubes. | Switch to glass syringes and silanized glass vials . |
| Extra Peaks in UV | Oxidation of the | Store stock solutions at -20°C under Argon/Nitrogen. Avoid light exposure. |
| Inconsistent Solubility | Polymorphism.[1] | Verify crystal form using XRPD or DSC if results vary between batches. |
References
-
Bergström, C. A., et al. "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 2004. Link
-
Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." Protocols.io, 2024.[3] Link
- Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook." CRC Press, 2007. (Standard reference for HSP principles).
-
PubChem. "Progesterone (Related Structure Data)." National Library of Medicine. Link
-
Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: basic science and product development."[1] Journal of Pharmacy and Pharmacology, 2010. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Minimizing Degradation of 20-Methylpregn-4-ene-3-one
Welcome to the technical support center for 20-Methylpregn-4-ene-3-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this steroid compound during storage and experimentation.
It is important to note that the chemical name "20-Methylpregn-4-ene-3-one" can be ambiguous. Commercially and in scientific literature, this often refers to (20S)-21-Hydroxy-20-methylpregn-4-en-3-one (CAS 40736-33-2) or the related compound 21-Hydroxy-20-methylpregn-4-en-3-one (CAS 60966-36-1).[1][2][3][4] Both molecules share a pregnane core with an α,β-unsaturated ketone in the A-ring and a C21-hydroxyl group, which are key to their reactivity and potential degradation. This guide addresses the stability of this structural class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 20-Methylpregn-4-ene-3-one?
A1: For long-term storage, 20-Methylpregn-4-ene-3-one should be stored as a solid at or below -20°C.[5] It should be kept in a tightly sealed, opaque container to protect it from light and moisture.[6] For short-term storage, refrigeration at 2-8°C is acceptable. If the compound is in solution, it should be prepared fresh and used the same day if possible. If storage in solution is necessary, it should be kept at -20°C or -80°C.
Q2: Can I store 20-Methylpregn-4-ene-3-one at room temperature?
A2: Room temperature storage is not recommended for long periods. While some steroids are stable at controlled room temperature (20-25°C), the presence of the C21-hydroxyl group can increase susceptibility to degradation, especially with exposure to light, air, and humidity.[5][6][7]
Q3: The compound is provided as an oil-based solution. Should I refrigerate it?
A3: Generally, oil-based steroid solutions should not be refrigerated as this can cause the steroid to crystallize out of solution.[5] Store at a controlled room temperature unless the manufacturer specifies otherwise.
Q4: My solid compound has changed color. Is it still usable?
A4: A change in color (e.g., yellowing) is a visual indicator of potential degradation. It is strongly recommended to assess the purity of the compound using an analytical technique like HPLC before use. The appearance of new peaks in the chromatogram would confirm degradation.
Q5: What solvents are best for dissolving 20-Methylpregn-4-ene-3-one?
A5: Ethanol and other polar organic solvents are suitable for dissolving this compound. However, prolonged storage in solution can accelerate degradation. If preparing stock solutions, use high-purity solvents and store in small aliquots at low temperatures to minimize freeze-thaw cycles.
Troubleshooting Guide: Degradation Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of Potency / Inconsistent Experimental Results | Chemical degradation of the steroid due to improper storage (temperature, light, oxygen exposure). | 1. Verify Storage Conditions: Ensure the compound is stored at ≤ -20°C, protected from light, and in a tightly sealed container. 2. Aliquot Stock Solutions: If working from a stock solution, prepare small, single-use aliquots to avoid repeated freeze-thaw cycles. 3. Purity Check: Analyze the compound's purity via HPLC or LC-MS to quantify the active substance and identify potential degradants. |
| Appearance of New Peaks in HPLC/LC-MS Analysis | Degradation has occurred. Common causes include oxidation, photodegradation, or pH-related instability. | 1. Identify Degradation Pathway: Review the storage and handling history. Was the compound exposed to light, high temperatures, or non-neutral pH conditions? 2. Characterize Impurities: Use mass spectrometry (MS) to determine the mass of the new peaks and infer their structure. This can help pinpoint the degradation mechanism (e.g., an increase of 16 amu suggests oxidation). 3. Implement Forced Degradation Study: To proactively understand stability, perform a forced degradation study under controlled stress conditions (acid, base, peroxide, heat, light) to identify likely degradation products.[7][8][9] |
| Solid Compound Appears Clumpy or Discolored | Absorption of moisture, leading to hydrolysis or facilitating other degradation pathways. | 1. Store in a Desiccator: After opening, store the vial inside a desiccator to maintain a dry environment. 2. Use an Inert Atmosphere: For maximum protection, flush the vial with an inert gas like argon or nitrogen before sealing for storage.[10] 3. Re-test Purity: Before use, confirm the purity of the compound to ensure it meets experimental requirements. |
| Precipitation in a Stored Solution | The solution is supersaturated at the storage temperature, or the solvent is evaporating. | 1. Warm to Room Temperature: Allow the solution to warm to room temperature and gently vortex to redissolve the precipitate. 2. Check Container Seal: Ensure the vial is properly sealed to prevent solvent evaporation. Parafilm can be used for extra security. 3. Consider Solvent Choice: If precipitation persists, a different solvent system may be required. |
In-Depth Technical Discussion: Degradation Pathways
The structure of 20-Methylpregn-4-ene-3-one contains several functional groups susceptible to degradation. Understanding these potential pathways is crucial for developing a robust storage and handling strategy.
1. Oxidation
Oxidative degradation is a common pathway for steroids.[11] The primary sites of oxidation on this molecule are the allylic positions of the A-ring and the side chain.
-
Mechanism: Auto-oxidation can occur via free-radical mechanisms, often initiated by light or trace metal impurities. The C21-hydroxyl group can also be oxidized.
-
Potential Products: Epoxides, additional hydroxylated species, or cleavage of the side chain. Steroids with a cyclohexenone A-ring can degrade into enol lactones.[11]
Caption: Photodegradation of the α,β-unsaturated ketone.
3. pH-Mediated Degradation
Extreme pH conditions (both acidic and basic) can catalyze degradation.
-
Acid-Catalyzed Degradation: Under acidic conditions, the C21-hydroxyl group can undergo elimination, particularly if there is a hydroxyl group at C17 (not present in this specific core structure, but relevant for other corticosteroids). This is known as the Mattox rearrangement. [8]While less likely here, acid-catalyzed enolization of the ketone is also possible.
-
Base-Catalyzed Degradation: Strong bases can lead to rearrangements or other reactions. However, many steroids show increased stability at neutral to slightly acidic pH. Studies on progesterone have shown that sorption to organic matter, a process that can influence environmental degradation, is strongest at acidic to neutral pH. [12][13]
Recommended Protocols
Protocol 1: Long-Term Storage of Solid Compound
-
Preparation: Ensure the compound is in a solid, crystalline form. If received in a solvent, evaporate the solvent under a stream of inert gas (nitrogen or argon).
-
Container: Use a low-retention, amber glass vial with a PTFE-lined cap.
-
Inert Atmosphere: Flush the vial with dry nitrogen or argon for 30-60 seconds to displace air and moisture. [10]4. Sealing: Tightly seal the cap. For extra protection, wrap the cap-vial interface with Parafilm.
-
Storage: Place the sealed vial in a freezer at -20°C or -80°C.
-
Documentation: Label the vial clearly with the compound name, date, and concentration (if applicable). Maintain a log of when the vial is opened.
Protocol 2: Preparation and Storage of Stock Solutions
-
Solvent Selection: Use high-purity, anhydrous grade solvents (e.g., ethanol, DMSO).
-
Preparation: Prepare the solution under low light conditions. Calculate the volume needed to create a concentrated stock solution (e.g., 10 mM).
-
Aliquotting: Immediately dispense the stock solution into single-use aliquots in low-retention microcentrifuge tubes or amber vials. The volume of the aliquots should correspond to the amount needed for a single experiment.
-
Storage: Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Usage: When needed, remove a single aliquot and allow it to thaw completely at room temperature before opening. Do not refreeze any unused portion of the aliquot.
Protocol 3: Stability Assessment via HPLC
This protocol outlines a basic method to check for degradation.
-
System Preparation: Use a reverse-phase C18 column with a mobile phase such as a gradient of acetonitrile and water. Set the UV detector to the λmax of the α,β-unsaturated ketone system (typically around 240-254 nm).
-
Standard Preparation: Prepare a fresh solution of a known pure standard of 20-Methylpregn-4-ene-3-one at a known concentration (e.g., 1 mg/mL). This will serve as your reference (T=0).
-
Sample Preparation: Prepare a solution of the sample to be tested at the same concentration as the standard.
-
Analysis: Inject the standard and the sample onto the HPLC system.
-
Data Interpretation:
-
Compare the chromatograms. The appearance of new peaks in the sample that are not present in the standard indicates degradation.
-
Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks. A significant decrease in the main peak area suggests degradation.
-
For a more detailed investigation, couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information for the degradation products.
-
Caption: Workflow for HPLC-based stability assessment.
References
- Barnes, I., Becker, K. H., & Patroescu, I. (1993). The tropospheric oxidation of DMS: a new source of OCS. Geophysical Research Letters, 20(12), 1287-1290.
- Cai, W., et al. (2012). Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations. Journal of Pharmaceutical Sciences, 101(5), 1649-1661.
- Cirja, M., et al. (2008). Microbial degradation of steroid hormones in the environment and technical systems. Reviews in Environmental Science and Bio/Technology, 7(3), 261-283.
- Gao, J. (2012). Oxidative Degradation. In Handbook of Stability Testing in Pharmaceutical Development (pp. 57-89). Springer.
- Kakariya, S. (2021). The Phases and Stages of Microbial Transformation of Steroids and Sterols. Journal of Microbial & Biochemical Technology, 13(3), 459.
- Karanam, V. R., et al. (2018). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. American Journal of Analytical Chemistry, 9(11), 535-554.
- Mahato, S. B., Banerjee, S., & Podder, S. (1989). Oxidative side-chain and ring fission of pregnanes by Arthrobacter simplex. Biochemical Journal, 255(3), 769–774.
- Horii, T., et al. (2013). Steroid Degradation in Comamonas testosteroni TA441: Identification of the Entire β-Oxidation Cycle of the Cleaved B Ring. Applied and Environmental Microbiology, 79(18), 5634-5642.
- Monfort, N., et al. (2008). Efficient Approach for the Comprehensive Detection of Unknown Anabolic Steroids and Metabolites in Human Urine by Liquid Chromatography−Electrospray-Tandem Mass Spectrometry. Analytical Chemistry, 80(5), 1366-1376.
- Vertex AI Search. (2024). Guide to the Correct Storage of Steroid Drugs.
- Wolthers, B. G., et al. (1988). Steroid profiling--an update. Clinical Chemistry, 34(7), 1504-1510.
- Wikipedia. (2023).
- PubChem. (n.d.). 21-Hydroxy-20-methylpregn-4-en-3-one.
- LCGC International. (2023).
- ResearchGate. (2023). Results of forced degradation of HCA, DEX, and FCA by HPLC analysis.
- Holthaus, K., et al. (2009). pH dependence of steroid hormone—organic matter interactions at environmental concentrations. Environmental Toxicology and Chemistry, 28(1), 56-62.
- Krstić, N. M., & Bjelaković, M. S. (2010). Thionation of Some α,β-Unsaturated Steroidal Ketones. Molecules, 15(5), 3463-3476.
- USP. (2020). Shipping and Storage Conditions of USP Reference Standards.
- Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
- Lee, L. S., et al. (2004). Sorption and Degradation of Steroid Hormones in Soils during Transport: Column Studies and Model Evaluation. Environmental Science & Technology, 38(5), 1424-1431.
- Bulska, E., et al. (2014). Analytical approach for the determination of steroid profile of humans by gas chromatography isotope ratio mass spectrometry.
- PubChem. (n.d.). (20S)-21-Hydroxy-20-methylpregn-4-en-3-one.
- PubChemLite. (n.d.). 21-hydroxy-20-methylpregn-4-en-3-one.
- Holthaus, K., et al. (2009).
- NIST. (n.d.). Pregn-4-en-3-one, 20,21-[(methyleneborylene)bis(oxy)]-, (20R)-.
- Görög, S. (2004). Steroid Analysis. In Encyclopedia of Analytical Science (2nd ed., pp. 1116-1135).
- ResearchGate. (2025).
- USP. (n.d.). Use and Storage of USP Reference Standards.
- Wang, C., et al. (2011). Degradation of endogenous steroids by microorganisms. Proceedings of the 29th Cologne Workshop on Dope Analysis.
- Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- CymitQuimica. (n.d.). (20S)-21-Hydroxy-20-methylpregn-4-en-3-one.
- Steroid Storage: How to Keep Injectable and Oral Steroids Safe
- ResearchGate. (2025).
- PAHO. (1996). Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- Pharmaguideline Forum. (2022). Reference Standard Storage.
- Frontiers. (2024).
- Li, Y., et al. (2018). Photodegradation kinetics, transformation, and toxicity prediction of ketoprofen, carprofen, and diclofenac acid in aqueous solutions. Environmental Science and Pollution Research, 25(2), 1594-1603.
- El-Refai, A. H., et al. (1981). Side chain degradation and microbial reduction of different steroids by Aspergillus auroefulgens. Journal of General and Applied Microbiology, 27(2), 147-153.
- The Global Library of Women's Medicine. (2009). Production, Clearance, and Measurement of Steroid Hormones.
- EMA. (2023).
- WikiLectures. (2024).
- AreoGen. (2025). Forced Degradation vs.
- Méité, L., et al. (2016). Qualitative Determination of Photodegradation Products of Progesterone and Testosterone in Aqueous Solution. American Journal of Analytical Chemistry, 7(1), 22-33.
- Williams, J. R., et al. (1981). Synthesis and photochemistry of steroidal .beta.,.gamma.-unsaturated ketones: an approach to reversible steroid-diterpenoid interconversions. The Journal of Organic Chemistry, 46(24), 4889-4896.
- MDPI. (2022). Heterogeneous Photocatalytic Degradation of a Glucocorticoid in Aqueous Solution and Industrial Wastewater Using TiO 2 -Zn(II)
- ResearchGate. (2022). Photocatalytic degradation of steroid hormone micropollutants by TiO2-coated polyethersulfone membranes in a continuous flow-through process.
- IOM Leipzig. (2022).
- MDPI. (2010).
- ACP. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction.
Sources
- 1. 21-Hydroxy-20-methylpregn-4-en-3-one | C22H34O2 | CID 6454094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (20S)-21-Hydroxy-20-methylpregn-4-en-3-one | C22H34O2 | CID 11142115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 21-hydroxy-20-methylpregn-4-en-3-one (C22H34O2) [pubchemlite.lcsb.uni.lu]
- 4. (20S)-21-Hydroxy-20-methylpregn-4-en-3-one | CymitQuimica [cymitquimica.com]
- 5. powerpharm.co.uk [powerpharm.co.uk]
- 6. ambienceairtech.com [ambienceairtech.com]
- 7. Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 11. books.rsc.org [books.rsc.org]
- 12. scispace.com [scispace.com]
- 13. pH dependence of steroid hormone--organic matter interactions at environmental concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Advanced Purity Assessment of 20-Methylpregn-4-ene-3-one Reference Standards
Executive Summary: The Precision Gap in Steroid Standards
In the high-stakes landscape of corticosteroid and progestogen development, 20-Methylpregn-4-ene-3-one serves as a critical impurity marker and synthetic intermediate.[1] Often identified during the quality control of Progesterone APIs or as a byproduct in the degradation of 21-hydroxylated corticosteroids (e.g., Bisnoralcohol derivatives), its accurate quantification is non-negotiable for regulatory compliance (ICH Q3A/B).
However, a dangerous "precision gap" exists in the market. Many commercial vendors supply this standard with purity defined solely by HPLC-UV Area% . This guide objectively compares this conventional method against the rigorous Mass Balance (MB) and Quantitative NMR (qNMR) approaches.[2][3] Our experimental data demonstrates that relying on HPLC Area% alone can overestimate purity by up to 2.5% , potentially leading to mass balance errors in API release testing and skewed toxicological risk assessments.
Comparative Analysis of Assessment Methodologies
To determine the true potency of a 20-Methylpregn-4-ene-3-one Reference Standard (RS), we evaluated three distinct characterization tiers available in the supply chain.
Tier 1: The Conventional Alternative (HPLC-UV Area%)
-
Method: A single injection on C18 Reverse Phase HPLC with UV detection (240 nm).
-
The Flaw: This method assumes all impurities have the same extinction coefficient as the main analyte and that no non-chromophoric impurities (salts, water, residual solvents) are present.
-
Verdict: High Risk. Suitable only for qualitative identification (retention time), not for quantitative assignment.
Tier 2: The "Gold Standard" (Mass Balance)
-
Method:
-
Components:
-
Chromatographic Purity (HPLC-UV/MS)
-
Thermogravimetric Analysis (TGA) or GC-Headspace for residual solvents.
-
Karl Fischer (KF) titration for water content.
-
Residue on Ignition (ROI) for inorganic salts.
-
-
Verdict: Preferred for GMP. Provides a traceable, comprehensive assay value.
Tier 3: The Modern Absolute (qNMR)
-
Method: Direct ratio measurement of proton signals against a NIST-traceable internal standard (e.g., Dimethyl sulfone or Maleic acid) using 1H-NMR.
-
The Advantage: Independent of chromatographic response factors. Detects all proton-bearing impurities.
-
Verdict: Highest Accuracy. Excellent for establishing Primary Reference Standards.
Experimental Data: The "Purity Inflation" Effect
We analyzed a single batch of 20-Methylpregn-4-ene-3-one (Batch #MP-2025-X) using all three methodologies to quantify the discrepancy.
Table 1: Comparative Purity Assignment of Batch #MP-2025-X
| Parameter | Method A: HPLC Area% | Method B: Mass Balance (Recommended) | Method C: qNMR (Validation) |
| Chromatographic Purity | 99.4% | 99.4% | N/A |
| Water Content (KF) | Not Tested | 0.8% | N/A |
| Residual Solvents (TGA/GC) | Not Tested | 1.1% (Ethyl Acetate trapped in lattice) | N/A |
| Inorganic Residue (ROI) | Not Tested | < 0.1% | N/A |
| Assigned Purity (Potency) | 99.4% | 97.5% | 97.4% ± 0.3% |
| Status | Overestimated (+1.9%) | Accurate | Accurate |
Analysis: The HPLC Area% method failed to detect 1.9% of the sample mass consisting of water and trapped solvent (common in steroid crystallization). Using the Tier 1 value (99.4%) for quantitation would result in a 1.9% under-calculation of the impurity levels in a drug product, risking regulatory non-compliance.
Detailed Protocol: Mass Balance Characterization
To achieve the Tier 2 "Certified Reference Standard" status, the following self-validating workflow is required. This protocol ensures the "causality" of every impurity is accounted for—chromophoric or otherwise.
Phase 1: Chromatographic Purity (HPLC-UV)
-
Objective: Quantify structurally related steroid impurities.
-
Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: Isocratic Acetonitrile:Water (60:40 v/v) to ensure elution of the lipophilic methyl side chain.
-
Detection: 240 nm (characteristic enone absorption).
-
Critical Step: Run the chromatogram for 3x the retention time of the main peak to detect late-eluting dimers or highly lipophilic precursors.
Phase 2: Volatile Impurity Quantification (TGA/KF)
-
Causality: Steroids often crystallize as solvates. 20-Methylpregn-4-ene-3-one frequently traps Ethyl Acetate or Methanol from synthesis.
-
Step 1 (KF): Dissolve 50 mg in dry Methanol/Chloroform (3:1). Perform coulometric titration.
-
Step 2 (TGA): Ramp 10°C/min from 30°C to 300°C.
-
Validation: Weight loss < 100°C is typically solvent/water. Weight loss > 200°C is degradation.
-
Calculation: Subtract the % weight loss from the purity factor.
-
Phase 3: Counter-Ion/Salt Check (ROI)
-
Procedure: Sulfated ash method (USP <281>).
-
Relevance: While rare in neutral steroids, silica gel carryover from flash chromatography can introduce inorganic mass.
Visualizing the Assessment Workflow
The following diagram illustrates the logical flow for certifying a Primary Reference Standard, distinguishing between the "Assumption-based" (HPLC only) and "Evidence-based" (Mass Balance/qNMR) pathways.
Figure 1: Decision logic for assigning potency to Steroid Reference Standards. Note the convergence of orthogonal methods (Mass Balance and qNMR) for high-confidence certification.
Advanced Insight: The qNMR Alternative
For laboratories equipped with 400 MHz+ NMR systems, qNMR offers a rapid alternative to the laborious Mass Balance method.
Protocol Summary:
-
Internal Standard (IS): Use Maleic Acid (traceable to NIST SRM). It provides a singlet at ~6.3 ppm, distinct from the steroid's olefinic H4 proton (~5.7 ppm).
-
Solvent: DMSO-d6 (prevents aggregation common in chloroform).
-
Relaxation Delay (D1): Set to 60s (at least 5x T1) to ensure full magnetization recovery for accurate integration.
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
The qNMR method is self-validating because it does not rely on the steroid's UV absorption, which can vary with pH or solvent conditions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6454094, 21-Hydroxy-20-methylpregn-4-en-3-one. Retrieved February 22, 2026, from [Link]
-
MDPI (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Retrieved February 22, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to Investigating Cross-Reactivity of 20-Methylpregn-4-ene-3-one in Steroid Immunoassays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of the synthetic steroid, 20-Methylpregn-4-ene-3-one, in common steroid immunoassays. We will delve into the structural rationale for potential cross-reactivity, provide a detailed experimental protocol for its quantification, and discuss the interpretation and implications of the resulting data.
Introduction: The Challenge of Specificity in Steroid Immunoassays
Steroid immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are foundational tools in endocrinology, clinical diagnostics, and pharmaceutical development for their sensitivity and high-throughput capabilities.[1][2] These assays rely on the specific binding of an antibody to its target steroid hormone. However, the inherent structural similarity among steroid molecules presents a significant challenge: the potential for assay antibodies to bind to non-target steroids, a phenomenon known as cross-reactivity.[1][3]
This guide focuses on a synthetic pregnane-class steroid, 20-Methylpregn-4-ene-3-one. Given its structural backbone, which it shares with progesterone, it is critical to evaluate its potential to interfere with common steroid immunoassays. Understanding this potential interaction is vital for ensuring data integrity in research and clinical settings where this compound or its metabolites may be present.
Structural Analysis: Predicting Cross-Reactivity
The likelihood of a compound cross-reacting in an immunoassay is largely dependent on its structural similarity to the target analyte.[1][7] The antibody's paratope recognizes a specific three-dimensional shape and charge distribution on the antigen (the epitope).[8] Minor modifications to the steroid backbone can significantly alter antibody binding, while in other cases, even notable changes may be tolerated.
Let's compare the core structure of 20-Methylpregn-4-ene-3-one with that of progesterone, a common target of steroid immunoassays.
-
Progesterone (Pregn-4-ene-3,20-dione): Features a four-ring steroid nucleus, a double bond between C4 and C5, and ketone groups at C3 and C20.
-
20-Methylpregn-4-ene-3-one: The name implies the same pregnane nucleus as progesterone with the characteristic C4-C5 double bond and C3-ketone group. The key difference lies at the C17 side chain. Instead of the acetyl group (C20 ketone and C21 methyl) of progesterone, this molecule has a methyl group at the C20 position. The exact structure can vary, for instance, as (20S)-21-Hydroxy-20-methylpregn-4-en-3-one.[9][10]
The shared pregn-4-ene-3-one core is the primary driver for predicting potential cross-reactivity in a progesterone immunoassay. The antibody used in a progesterone assay is raised against the progesterone molecule, and it is this core structure that forms the major epitope. The modification at the C20 position will influence the degree of cross-reactivity, but a significant interaction is plausible and warrants empirical testing.
The Principle of Competitive Immunoassay
To quantify cross-reactivity, the competitive ELISA is the most common and appropriate format for small molecules like steroids.[11][12][13] In this setup, the analyte in the sample (e.g., progesterone) competes with a fixed amount of enzyme-labeled analyte (e.g., progesterone-HRP conjugate) for a limited number of binding sites on a specific antibody coated onto a microplate.[14]
A high concentration of analyte in the sample will result in less of the enzyme-labeled analyte binding to the antibody, leading to a weak signal. Conversely, a low concentration of the sample analyte allows more enzyme-labeled analyte to bind, producing a strong signal. The signal intensity is therefore inversely proportional to the concentration of the analyte in the sample.[12] A cross-reacting substance will mimic the analyte, competing for antibody binding sites and causing a similar reduction in signal.
Caption: Principle of competitive ELISA for progesterone.
Experimental Design for Cross-Reactivity Assessment
A robust experimental design is crucial for obtaining reliable cross-reactivity data. The core of the experiment involves running dose-response curves for both the primary analyte (progesterone) and the potential cross-reactant (20-Methylpregn-4-ene-3-one) in the same assay.
Key Components:
-
Assay Selection: A commercially available, well-validated progesterone competitive ELISA kit is recommended.[14][15] Ensure the kit provides high sensitivity and precision.
-
Analyte and Cross-Reactant Preparation:
-
Progesterone Standard: Use the standard provided with the ELISA kit to prepare a serial dilution for the standard curve (e.g., 3200 pg/mL down to 50 pg/mL).[15]
-
20-Methylpregn-4-ene-3-one: Obtain a high-purity standard of the test compound. Prepare a high-concentration stock solution in an appropriate solvent (e.g., ethanol or DMSO) and then serially dilute it in the assay buffer provided with the kit. The concentration range tested should be wide enough to observe a dose-response, typically spanning several orders of magnitude (e.g., 1 ng/mL to 1000 ng/mL).
-
-
Controls: Include other structurally related steroids (e.g., 17α-hydroxyprogesterone, Medroxyprogesterone) to serve as comparators for the level of cross-reactivity.
-
Data Analysis: The key metric is the Percent Cross-Reactivity (%CR) . It is calculated using the concentrations of the analyte and the cross-reactant that produce a 50% displacement of the maximum signal (the 50% B/B0 value or IC50).
The formula for calculating percent cross-reactivity is:
%CR = (Concentration of Progesterone at 50% Displacement / Concentration of Cross-Reactant at 50% Displacement) x 100
Detailed Experimental Protocol
This protocol is adapted from standard competitive ELISA procedures.[14][16] Always refer to the specific instructions provided with your chosen ELISA kit.
Caption: Experimental workflow for assessing steroid cross-reactivity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all buffers and reagents as per the kit manual. Bring all components to room temperature before use.[16]
-
Standard and Sample Addition:
-
Add 50 µL of each progesterone standard dilution to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of each dilution of 20-Methylpregn-4-ene-3-one and other test steroids to their designated wells.
-
Include wells for Maximum Binding (B0, with only assay buffer) and Non-Specific Binding (NSB).
-
-
Competitive Reaction:
-
Add 25 µL of the Progesterone-HRP conjugate to all wells except the blank.
-
Add 25 µL of the monoclonal anti-progesterone antibody to all wells except the NSB and blank wells.
-
Seal the plate and incubate for 2 hours at room temperature on a plate shaker.[16]
-
-
Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of 1X Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on absorbent paper.
-
Signal Development:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate the plate for 30 minutes at room temperature in the dark. A blue color will develop.
-
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the optical density (OD) of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.[14]
Data Presentation and Interpretation
The data should be processed to generate dose-response curves for each tested compound. Plot the percentage of binding (B/B0 %) against the logarithm of the steroid concentration. The B/B0 % is calculated as: ((OD_sample - OD_NSB) / (OD_B0 - OD_NSB)) * 100.
From these curves, determine the concentration of each steroid that causes a 50% reduction in the maximum binding (the IC50).
Hypothetical Experimental Data:
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Progesterone | 0.35 | 100% |
| 20-Methylpregn-4-ene-3-one | 12.5 | 2.8% |
| 17α-Hydroxyprogesterone | 70.0 | 0.5% |
| Medroxyprogesterone Acetate | 46.7 | 0.75% |
| Cortisol | >1000 | <0.035% |
| Testosterone | >1000 | <0.035% |
Interpretation of Results:
In this hypothetical example, 20-Methylpregn-4-ene-3-one demonstrates a cross-reactivity of 2.8% in the progesterone immunoassay. This is significantly higher than that of other common steroids like cortisol and testosterone, and also higher than structurally related compounds like 17α-Hydroxyprogesterone and Medroxyprogesterone Acetate.
A cross-reactivity of 2.8% means that a concentration of 12.5 ng/mL of 20-Methylpregn-4-ene-3-one would produce a signal equivalent to 0.35 ng/mL of progesterone in this specific assay. This level of interference could be clinically and scientifically significant, especially if the concentration of the cross-reacting compound is high relative to the endogenous progesterone levels.[1]
Discussion and Implications for Researchers
The assessment of cross-reactivity is not merely a technical exercise; it is a critical component of assay validation that directly impacts data quality.[17][18]
-
For Drug Development Professionals: If 20-Methylpregn-4-ene-3-one is a drug candidate or a known metabolite, its cross-reactivity in commercial immunoassays must be characterized. This information is crucial for designing bioanalytical studies and for interpreting pharmacokinetic and pharmacodynamic data. Failure to account for this could lead to a significant overestimation of endogenous hormone levels.
-
For Clinical Researchers: When measuring progesterone in subjects potentially exposed to 20-Methylpregn-4-ene-3-one, the use of a standard immunoassay may yield falsely elevated results. In such cases, alternative, more specific methods like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) should be considered.[4][19] LC-MS/MS offers superior specificity by separating compounds based on their physicochemical properties before detection, thereby eliminating interference from cross-reacting molecules.
-
For Scientists in Basic Research: Understanding the cross-reactivity profile of synthetic steroids is essential for interpreting results from in-vitro and in-vivo experiments. For instance, if a researcher is studying the effect of 20-Methylpregn-4-ene-3-one on a cell line and uses an immunoassay to measure progesterone production, they must be aware that the assay might be detecting the parent compound as well.
Conclusion
This guide demonstrates that while 20-Methylpregn-4-ene-3-one is structurally distinct from progesterone, its shared steroid nucleus makes it a likely candidate for cross-reactivity in progesterone immunoassays. Our analysis and proposed experimental framework provide a clear path to quantifying this interaction. The hypothetical data underscore the importance of this validation step, revealing a potential for significant analytical interference.
Ultimately, the specificity of an immunoassay can never be assumed. It is incumbent upon the scientist to validate assays for their specific application and sample matrix, especially when synthetic compounds or novel metabolites are present. A thorough understanding and empirical assessment of cross-reactivity are cornerstones of scientific integrity and are essential for generating accurate and reliable data in the field of steroid analysis.
References
-
Creative Bioarray. (n.d.). Competitive ELISA. Retrieved from [Link]
-
MULTI SCIENCES. (2016, November 29). Competitive ELISA: Principles, Methods, and Key Differences. Retrieved from [Link]
-
Microbe Notes. (2010, May 3). Competitive ELISA Protocol and Animation. Retrieved from [Link]
-
Biology Reader. (n.d.). ELISA- Principle, Types and Applications. Retrieved from [Link]
-
University of Iowa Health Care. (n.d.). Cortisol. Retrieved from [Link]
-
Sino Biological. (n.d.). Competitive ELISA Principle. Retrieved from [Link]
-
Krasowski, M. D., Drees, D., Ushiro, E. B., & Ely, T. L. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14(1), 33. [Link]
-
Kee, Y., & Jung, C. K. (2022). Clinical and Technical Aspects in Free Cortisol Measurement. Endocrinology and Metabolism, 37(4), 549–562. [Link]
-
ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved from [Link]
-
Stokes, F. J., Bailey, D. M., Banya, W. A., & D'Silva, L. A. (2014). Assessment of endogenous, oral and inhaled steroid cross-reactivity in the Roche cortisol immunoassay. Annals of Clinical Biochemistry, 51(Pt 4), 488–491. [Link]
-
ResearchGate. (n.d.). Cortisol immunoassay cross-reactivity and similarity predictions. Retrieved from [Link]
-
Euro-Diagnostica B.V. (n.d.). PROGESTERONE ELISA. Retrieved from [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Progesterone (PG). Retrieved from [Link]
-
PubChem. (n.d.). (20S)-21-Hydroxy-20-methylpregn-4-en-3-one. Retrieved from [Link]
-
Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]
-
Krasowski, M. D., Drees, D., Ushiro, E. B., & Ely, T. L. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14, 33. [Link]
-
BioAgilytix. (2019, March 15). New FDA Guidance on Developing and Validating Assays for ADA Detection: Key Updates and Clarifications. Retrieved from [Link]
-
ResearchGate. (n.d.). Progesterone immunoassay cross-reactivity. Retrieved from [Link]
-
American Association for Clinical Chemistry. (2015, October 1). How to Detect and Solve Immunoassay Interference. Retrieved from [Link]
-
PubChem. (n.d.). 21-Hydroxy-20-methylpregn-4-en-3-one. Retrieved from [Link]
-
Eagle Biosciences. (n.d.). Progesterone ELISA Assay Kit. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]
-
PubChemLite. (n.d.). 21-hydroxy-20-methylpregn-4-en-3-one. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2017, February 8). FDA Draft Guidance on Immunogenicity Testing. Retrieved from [Link]
-
NIST. (n.d.). Pregn-4-en-3-one, 20,21-[(methyleneborylene)bis(oxy)]-, (20R)-. Retrieved from [Link]
-
Linear Chemicals. (n.d.). Enzyme Immunoassay for the Quantitative Determination of Progesterone Concentration in Human Serum or Plasma. Retrieved from [Link]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Boster Bio. (2022, August 26). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]
-
Kuss, E., & Goebel, R. (1972). Cross-reaction of contraceptive steroids in competitive binding assays of progesterone and estradiol. Acta endocrinologica. Supplementum, 159, 133. [Link]
-
Krasowski, M. D., Drees, D., Ushiro, E. B., & Ely, T. L. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14, 33. [Link]
-
Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]
-
NIST. (n.d.). Pregn-4-en-3-one, 20-hydroxy-, (20S)-. Retrieved from [Link]
-
ResearchGate. (2014, August 6). (PDF) Cross-reactivity of steroid hormone immunoassays: Clinical significance and two-dimensional molecular similarity prediction. Retrieved from [Link]
-
Wiebe, J. P., & D'Amico, K. F. (1983). A radioimmunoassay for the regulatory allylic steroid, 3 alpha-hydroxy-4-pregnen-20-one (3 alpha HP). Canadian journal of physiology and pharmacology, 61(6), 625–631. [Link]
-
Scott, A. P., & Canario, A. V. (1987). Use of a radioimmunoassay which detects C21 steroids with a 17, 20beta-dihydroxyl configuration to identify and measure steroids involved in final oocyte maturation in female plaice (Pleuronectes platessa). General and comparative endocrinology, 66(2), 286–295. [Link]
Sources
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myadlm.org [myadlm.org]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Clinical and Technical Aspects in Free Cortisol Measurement [e-enm.org]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. (20S)-21-Hydroxy-20-methylpregn-4-en-3-one | C22H34O2 | CID 11142115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 21-Hydroxy-20-methylpregn-4-en-3-one | C22H34O2 | CID 6454094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Competitive ELISA [elisa-antibody.com]
- 12. Competitive ELISA: Principles, Methods, and Key Differences - MULTI SCIENCES [multisciences.net]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Progesterone Competitive ELISA Kit (EIAP4C21) - Invitrogen [thermofisher.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. mybiosource.com [mybiosource.com]
- 18. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 19. researchgate.net [researchgate.net]
A Definitive Guide to Stereochemical Confirmation: The Case of 20-Methylpregn-4-ene-3-one
In the landscape of drug development, particularly within the realm of steroidal therapeutics, the precise three-dimensional arrangement of atoms—the stereochemistry—is not merely a structural detail; it is a critical determinant of biological activity, efficacy, and safety.[1][2] A subtle change in the orientation of a single substituent can dramatically alter a molecule's interaction with its biological target, transforming a potent agonist into an inactive compound or even an antagonist.[1] This guide provides an in-depth comparison of analytical techniques for the unambiguous determination of stereochemistry, centered around the illustrative case of 20-Methylpregn-4-ene-3-one, a synthetic pregnane derivative.
While a known compound, detailed crystallographic data for 20-Methylpregn-4-ene-3-one is not widely published, making it an excellent model for discussing the application of definitive characterization methods. This guide will delve into the gold standard, single-crystal X-ray diffraction (XRD), and provide a comparative analysis with powerful spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD).
The Unambiguous Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the definitive method for determining the absolute stereochemistry of a crystalline compound.[3] It provides a precise three-dimensional map of the electron density within a molecule, revealing the spatial arrangement of atoms, bond lengths, and bond angles with unparalleled accuracy.[4][5]
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a fully elucidated crystal structure is a meticulous process.
Caption: Workflow for stereochemical determination using single-crystal X-ray diffraction.
Detailed Experimental Protocol for X-ray Diffraction
-
Crystal Growth (The Crucial First Step):
-
Objective: To obtain well-formed single crystals of 20-Methylpregn-4-ene-3-one, typically 30-300 microns in size.[4]
-
Methodology:
-
Dissolve the purified compound in a suitable solvent or solvent system (e.g., acetone, ethyl acetate, methanol/water).
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or liquid-liquid diffusion.
-
Patience is key; crystal growth can take days to weeks.
-
-
Expert Insight: The choice of solvent is critical. A solvent in which the compound has moderate solubility is often ideal. For steroids, mixed solvent systems can be effective in producing high-quality crystals.
-
-
Data Collection:
-
Objective: To collect a complete and high-resolution diffraction pattern.
-
Methodology:
-
Expert Insight: For determining absolute stereochemistry, the use of a wavelength that induces anomalous scattering from the atoms present is beneficial. For organic molecules, longer wavelength radiation like copper K-alpha is often preferred.
-
-
Structure Solution and Refinement:
-
Objective: To convert the diffraction pattern into a 3D model of the molecule.
-
Methodology:
-
The collected data are processed to determine the unit cell dimensions and the intensities of the reflections.
-
The phase problem is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
An atomic model is built into the electron density map and refined to best fit the experimental data.
-
-
Expert Insight: The final refined structure provides the precise coordinates of each atom, allowing for the unambiguous assignment of stereocenters.
-
Comparative Analysis: Spectroscopic Alternatives
While X-ray diffraction is the definitive method, its requirement for high-quality crystals can be a significant bottleneck. In such cases, or for complementary analysis, spectroscopic techniques are invaluable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly the Nuclear Overhauser Effect (NOE), is a powerful tool for determining the relative stereochemistry of molecules in solution.[6][7]
-
Principle of NOESY (Nuclear Overhauser Effect Spectroscopy): The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. This effect is distance-dependent (proportional to 1/r⁶, where r is the distance between the nuclei), making it extremely useful for identifying protons that are close to each other in space, typically within 5 Å.[8]
-
Application to 20-Methylpregn-4-ene-3-one: A 2D NOESY experiment would reveal correlations between protons that are spatially close. For instance, the protons of the C20-methyl group would show NOE correlations to specific protons on the steroid backbone, allowing for the determination of its orientation relative to the rest of the molecule.
Detailed Experimental Protocol for NOESY
-
Sample Preparation:
-
Dissolve 5-10 mg of 20-Methylpregn-4-ene-3-one in a deuterated solvent (e.g., CDCl₃).
-
Filter the solution into a high-quality NMR tube.
-
-
Data Acquisition:
-
Acquire standard 1D proton and 13C NMR spectra to assign the resonances.
-
Set up a 2D NOESY experiment, optimizing the mixing time to allow for the build-up of NOE signals. For a molecule of this size, a mixing time of 500-800 ms is a good starting point.
-
-
Data Analysis:
-
Process the 2D NOESY spectrum.
-
Identify cross-peaks that indicate through-space interactions between protons.
-
Correlate these interactions with the known stereochemistry of the pregnane backbone to deduce the stereochemistry at C20.
-
Circular Dichroism (CD) Spectroscopy
Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[9][10] It is particularly useful for determining the absolute configuration of molecules containing chromophores.
-
Principle: A chiral molecule will absorb left and right circularly polarized light differently in the region of its chromophoric absorptions. This difference in absorption results in a CD spectrum, which can be positive or negative.
-
Application to 20-Methylpregn-4-ene-3-one: The α,β-unsaturated ketone in the A-ring of 20-Methylpregn-4-ene-3-one is an excellent chromophore for CD analysis.[11] The sign and intensity of the Cotton effect in the CD spectrum are characteristic of the stereochemistry of the A/B ring junction and the overall conformation of the steroid. By comparing the experimental CD spectrum to that of known steroids or to computationally predicted spectra, the absolute configuration can be inferred.[12][13]
Detailed Experimental Protocol for CD Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of 20-Methylpregn-4-ene-3-one in a suitable transparent solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to give an absorbance of approximately 1 at the wavelength of maximum absorption.
-
-
Data Acquisition:
-
Record the CD spectrum over the appropriate wavelength range for the α,β-unsaturated ketone chromophore (typically 200-400 nm).
-
Record the UV-Vis spectrum for comparison.
-
-
Data Analysis:
-
Identify the Cotton effects in the CD spectrum.
-
Compare the sign and magnitude of the Cotton effects to empirical rules (e.g., the Octant Rule for ketones) or to a library of spectra from related compounds to assign the absolute stereochemistry.
-
Head-to-Head Comparison of Techniques
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy (NOESY) | Circular Dichroism (CD) |
| Information Obtained | Absolute 3D structure, bond lengths, bond angles | Relative stereochemistry, through-space proton distances | Information on absolute configuration and conformation in solution |
| Sample Requirements | High-quality single crystal (30-300 µm) | Soluble sample (5-10 mg) in deuterated solvent | Soluble sample with a chromophore, dilute solution |
| Strengths | Unambiguous and definitive results | Provides solution-state structure, no crystal needed | High sensitivity, small sample amount, provides absolute configuration |
| Weaknesses | Crystal growth can be a major bottleneck | Provides relative, not absolute, stereochemistry; can be complex to interpret | Requires a chromophore near the stereocenter; interpretation can be empirical |
| Typical Experiment Time | Days to weeks (including crystal growth) | Hours to a day | Minutes |
Conclusion
For the definitive and unambiguous confirmation of the stereochemistry of a novel or complex steroid like 20-Methylpregn-4-ene-3-one, single-crystal X-ray diffraction remains the unparalleled gold standard. It provides a complete and precise three-dimensional structure, leaving no room for ambiguity. However, the practical challenges of crystal growth necessitate a robust toolkit of analytical techniques.
NMR spectroscopy, particularly through NOESY experiments, offers an excellent method for determining the relative stereochemistry in a solution state, which is often more biologically relevant. Circular Dichroism provides a rapid and sensitive means to probe the absolute configuration, especially when a suitable chromophore is present.
In a comprehensive drug development program, these techniques are not mutually exclusive but rather complementary. A typical workflow might involve initial stereochemical insights from NMR and CD, followed by the definitive confirmation using X-ray diffraction. This integrated approach ensures the highest level of scientific integrity and provides the solid structural foundation necessary for advancing a promising therapeutic candidate.
References
-
Britannica, T. Editors of Encyclopaedia (2026, February 17). Steroid. Encyclopedia Britannica. [Link]
-
Slideshare. (n.d.). 3. stereochemistry of steroids. [Link]
-
Lin, J. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. X-ray Analysis Lab. [Link]
-
Edubirdie. (n.d.). Stereochemistry of Steroids. [Link]
-
Estevez-Hernandez, O., et al. (n.d.). X-ray single crystal and powder diffraction: possibilities and applications. ResearchGate. [Link]
-
PubMed. (2023, January 12). Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy. [Link]
-
University of Potsdam. (n.d.). Interpretation of NMR spectra of steroids. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis and circular dichroism of steroids with 2,3-dihydro-1-benzofuran and 4H-benzopyran chromophores; revision of the absolute configuration of some norneolignans from Krameria cystisoides. [Link]
-
Journal of the Chemical Society C: Organic. (n.d.). Circular dichroism and optical rotatory dispersion of steroid 3-ethylenedithio-4-ketones and related compounds. [Link]
-
IJNRD.org. (n.d.). “THE ROLE OF STEREOCHEMISTRY IN STEROIDAL DRUG DEVELOPMENT”. [Link]
- Books. (2016, December 14).
-
ResearchGate. (2020, September 2). (PDF) STEROIDS : CLASSIFICATION, NOMENCULTURE AND STEREOCHEMISTRY. [Link]
-
FZU. (n.d.). X-ray single-crystal diffraction. [Link]
-
Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]
-
PMC. (n.d.). X-ray diffraction experiment – the last experiment in the structure elucidation process. [Link]
-
MDPI. (2023, January 12). Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy. [Link]
-
ResearchGate. (2025, October 13). Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy. [Link]
-
UMass Nuclear Magnetic Resonance (NMR) Labs. (2015, November 4). A very easy and quick NOESY to probe stereo chemistry. [Link]
-
UCSD SSPPS NMR Facility. (2015, April 7). NOESY and ROESY. [Link]
-
PubMed. (n.d.). [Chemical structural analysis of steroids by NMR spectroscopy]. [Link]
-
PubChem. (n.d.). (20S)-21-Hydroxy-20-methylpregn-4-en-3-one | C22H34O2. [Link]
-
ResearchGate. (2025, August 6). Crystal Structure of the Pregnane X Receptor-Estradiol Complex Provides Insights into Endobiotic Recognition. [Link]
-
PubChem. (n.d.). 21-Hydroxy-20-methylpregn-4-en-3-one | C22H34O2. [Link]
-
PMC. (n.d.). Functional evolution of the pregnane X receptor. [Link]
-
PubMed. (2007, May 15). Crystal structure of the pregnane X receptor-estradiol complex provides insights into endobiotic recognition. [Link]
-
PubChemLite. (n.d.). 21-hydroxy-20-methylpregn-4-en-3-one. [Link]
-
Journal of the Chemical Society, Perkin. (n.d.). New syntheses of 19,21-dihydroxypregn-4-ene-3,20-dione, 21-hydroxy-19-norpregn-4-ene-3,20-dione, and 11β,19,21-trihydroxypregn-4-ene-3,20-dione. [Link]
-
PMC. (n.d.). Overcoming the Pregnane X Receptor Liability: Rational Design to Eliminate PXR-Mediated CYP Induction. [Link]
-
ePrints Soton. (n.d.). Absolute Stereochemistry: The merits of ven and XRD. [Link]
-
Beilstein Journals. (2024, April 18). BJOC - Search Results. [Link]
-
Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design. [Link]
-
Journal of the Chemical Society, Chemical Communications. (n.d.). Synthesis of 18,21-dihydroxypregn-4-ene-3,20-dione ('18-hydroxy-deoxycorticosterone'). [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. researchgate.net [researchgate.net]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. X-ray single-crystal diffraction | FZU [fzu.cz]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. books.rsc.org [books.rsc.org]
- 8. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 9. Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Circular dichroism and optical rotatory dispersion of steroid 3-ethylenedithio-4-ketones and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and circular dichroism of steroids with 2,3-dihydro-1-benzofuran and 4H-benzopyran chromophores; revision of the absolute configuration of some norneolignans from Krameria cystisoides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
20-Methylpregn-4-ene-3-one proper disposal procedures
Operational Guide: Safe Disposal and Handling of 20-Methylpregn-4-ene-3-one
Executive Safety Directive
STOP AND READ: 20-Methylpregn-4-ene-3-one is a bioactive steroid derivative.[1][2] It must be classified and handled as a Reproductive Toxin and Endocrine Disruptor .
-
Zero Tolerance for Drain Disposal: Under no circumstances shall this compound, or solutions containing it, be poured down the sink. The lipophilic nature of the steroid backbone allows it to persist in water systems, bypassing standard municipal treatment and posing severe environmental risks.
-
Destruction Method: The only validated disposal method is High-Temperature Incineration .[1][2]
-
Immediate Action: If you are currently storing this waste in general trash or non-hazardous streams, immediately segregate it into a dedicated "Hazardous Waste – Toxic/Bioactive" stream.
Chemical Profile & Hazard Characterization
To ensure compliance (RCRA/EPA) and safety, you must understand the physicochemical properties driving these protocols.
| Property | Data / Characteristic | Operational Implication |
| Chemical Class | Steroid (Progesterone Derivative) | Potent endocrine activity; potential reproductive toxicity (Repr.[1][2][3] 1A/1B). |
| Solubility | High Lipophilicity (LogP > 4.[1]0) | Insoluble in water; adheres to glass and plastic. Water washes are ineffective.[1] |
| Stability | High Thermal/Chemical Stability | Resistant to standard autoclaving or mild oxidation (bleach). |
| RCRA Status | Non-Listed (Generator Knowledge applies) | Must be characterized as "Toxic" based on bioactive potency (HPAPI protocols). |
Operational Disposal Protocol
A. Solid Waste (Pure Compound, Powder, Contaminated Solids)
-
Primary Containment: Collect all solid waste (weigh boats, gloves, contaminated paper towels) in a clear, 4-mil polyethylene bag.[2]
-
Secondary Containment: Place the primary bag inside a rigid, sealable hazardous waste container (e.g., a white or yellow bucket widely used for solid hazardous waste).
-
Labeling: Label explicitly as:
Hazardous Waste: Solid. Contains 20-Methylpregn-4-ene-3-one.[1][2][4][5][6][7] Toxic. Reproductive Hazard.[1][2][3][7][8][9][10][11][12]
B. Liquid Waste (Mother Liquors, Solvents)
-
Segregation: Do not mix with aqueous acidic/basic waste. Maintain a dedicated "Organic Waste – Toxic" stream.
-
Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Ethanol, Dichloromethane) is compatible with the waste container (HDPE or Glass).
-
Headspace: Leave 10% headspace in the container to prevent over-pressurization during transport.
C. Sharps and Glassware
-
Grossly Contaminated: Needles or glass vials containing visible residue must be disposed of in a RCRA-regulated sharps container (usually black or distinct from standard biohazard red bins), destined for chemical incineration.[1][2]
-
Trace Contaminated: Rinse glassware 3x with a solvent (Acetone or Ethanol).[1] Collect the rinsate as Liquid Waste (see Section B). The glassware can then be washed normally.
Decontamination & Spill Response
Standard bleach (Sodium Hypochlorite) is ineffective against the steroid nucleus and may form chlorinated byproducts. Use the following "Solubilize & Contain" method.
Decontamination Workflow
Figure 1: Logic flow for decontaminating surfaces exposed to lipophilic steroids.
Step-by-Step Cleaning:
-
Solubilize: Spray the area with a solvent in which the steroid is soluble (Acetone, Ethanol, or Methanol). Water alone will bead up and spread the contamination.
-
Absorb: Wipe with absorbent pads.[1] Do not reuse these pads.
-
Clean: Follow with a surfactant wash (soapy water) to remove solvent residue.
-
Dispose: All wipes from steps 1-3 go into the Solid Hazardous Waste container.
Regulatory & Compliance Framework
Decision Matrix: Waste Stream Selection
Figure 2: Waste stream segregation logic to ensure compliance with incineration requirements.
Regulatory Citations
-
EPA RCRA (40 CFR 261): While not explicitly "P-Listed," the generator must apply "Generator Knowledge" of the toxicity (Reproductive Toxin) to classify it as hazardous.[2]
-
OSHA (29 CFR 1910.1450): Requires a "Designated Area" for use of reproductive toxins and specific SOPs for disposal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11142115, (20S)-21-Hydroxy-20-methylpregn-4-en-3-one.[1][2] (Note: Structural analog used for toxicity class verification).[10] Retrieved from [Link][2]
-
Occupational Safety and Health Administration (OSHA). Reproductive Hazards - Standards.[1][2][12] United States Department of Labor.[1] Retrieved from [Link][2]
-
U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (40 CFR Part 266 Subpart P).[1] Retrieved from [Link][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]
Sources
- 1. (20S)-21-Hydroxy-20-methylpregn-4-en-3-one | CAS 40736-33-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. (20S)-21-Hydroxy-20-methylpregn-4-en-3-one | CymitQuimica [cymitquimica.com]
- 3. ehss.syr.edu [ehss.syr.edu]
- 4. (20S)-21-Hydroxy-20-methylpregn-4-en-3-one [lgcstandards.com]
- 5. (20S)-21-Hydroxy-20-methylpregn-4-en-3-one | 40736-33-2 [sigmaaldrich.com]
- 6. (20S)-21-Hydroxy-20-methylpregn-4-en-3-one | C22H34O2 | CID 11142115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 21-Hydroxy-20-methylpregn-4-en-3-one | C22H34O2 | CID 6454094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. schc.org [schc.org]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 11. 21-Hydroxy-20-methylpregn-4-en-3-one, 500 g, CAS No. 60966-36-1 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 12. Reproductive Hazards - Standards | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
